molecular formula C15H31Br B1382110 1-Bromopentadecane-D31

1-Bromopentadecane-D31

Número de catálogo: B1382110
Peso molecular: 322.50 g/mol
Clave InChI: JKOTZBXSNOGCIF-SAQPIRCFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Bromopentadecane-D31 is a useful research compound. Its molecular formula is C15H31Br and its molecular weight is 322.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOTZBXSNOGCIF-SAQPIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Deuterated 1-Bromopentadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated 1-bromopentadecane (B48590), a valuable isotopically labeled long-chain alkyl halide. Deuterium-labeled compounds are critical tools in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. This document outlines a robust two-step synthetic pathway, detailed purification protocols, and analytical methods for the characterization of the final product.

Synthesis Pathway

The synthesis of deuterated 1-bromopentadecane is achieved through a two-step process. The first step involves the deuteration of the readily available starting material, 1-pentadecanol (B150567), via a catalytic hydrogen-deuterium (H/D) exchange reaction. The resulting deuterated 1-pentadecanol is then converted to deuterated 1-bromopentadecane using a suitable brominating agent.

Synthesis_Pathway 1-Pentadecanol 1-Pentadecanol Deuterated 1-Pentadecanol Deuterated 1-Pentadecanol 1-Pentadecanol->Deuterated 1-Pentadecanol Catalytic H/D Exchange (Pt/C or Ru-macho, D2O) Deuterated 1-Bromopentadecane Deuterated 1-Bromopentadecane Deuterated 1-Pentadecanol->Deuterated 1-Bromopentadecane Bromination (PBr3)

Caption: Synthetic route to deuterated 1-bromopentadecane.

Experimental Protocols

Step 1: Catalytic Deuteration of 1-Pentadecanol

This protocol describes the deuteration of 1-pentadecanol using a platinum on carbon (Pt/C) catalyst with deuterium (B1214612) oxide (D₂O) as the deuterium source. This method is effective for achieving high levels of deuterium incorporation in long-chain fatty alcohols.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity
1-Pentadecanol228.4210.0 g
10% Platinum on Carbon (Pt/C)-1.0 g
Deuterium Oxide (D₂O, 99.9 atom % D)20.03100 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed
Diethyl Ether74.12As needed

Procedure:

  • A high-pressure reactor is charged with 1-pentadecanol (10.0 g), 10% Pt/C (1.0 g), and deuterium oxide (100 mL).

  • The reactor is sealed and purged with an inert gas (e.g., argon or nitrogen) three times to remove air.

  • The reaction mixture is heated to 150 °C with vigorous stirring.

  • The reaction is maintained at this temperature for 48 hours to ensure maximum H/D exchange.

  • After cooling to room temperature, the reaction mixture is filtered to remove the Pt/C catalyst.

  • The aqueous phase is extracted three times with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield deuterated 1-pentadecanol.

  • To achieve near-complete deuteration (>98%), this process can be repeated with fresh D₂O and catalyst.

Expected Yield: The yield for this deuteration step is typically quantitative, approaching 100%.

Step 2: Bromination of Deuterated 1-Pentadecanol

This protocol details the conversion of deuterated 1-pentadecanol to deuterated 1-bromopentadecane using phosphorus tribromide (PBr₃). This method is preferred as it generally avoids the carbocation rearrangements that can occur with hydrobromic acid.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity
Deuterated 1-Pentadecanol(Varies with deuteration)10.0 g
Phosphorus Tribromide (PBr₃)270.69~1.3 mL (1 equivalent)
Anhydrous Diethyl Ether74.12100 mL
Saturated Sodium Bicarbonate Solution-As needed
Brine (Saturated NaCl solution)-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed

Procedure:

  • Deuterated 1-pentadecanol (10.0 g) is dissolved in anhydrous diethyl ether (100 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.

  • The flask is cooled in an ice bath to 0 °C.

  • Phosphorus tribromide (~1.3 mL) is added dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the slow addition of water while cooling in an ice bath.

  • The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude deuterated 1-bromopentadecane.

Expected Yield: The typical yield for the bromination of primary alcohols with PBr₃ is in the range of 80-90%.

Purification

The crude deuterated 1-bromopentadecane can be purified by fractional distillation under reduced pressure to remove any unreacted starting material and by-products.

Purification_Workflow Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Reduced Pressure Purity Analysis Purity Analysis Fractional Distillation->Purity Analysis GC-MS & NMR Pure Deuterated 1-Bromopentadecane Pure Deuterated 1-Bromopentadecane Purity Analysis->Pure Deuterated 1-Bromopentadecane >98% Purity

Caption: Purification workflow for deuterated 1-bromopentadecane.

Fractional Distillation Protocol
  • Assemble a fractional distillation apparatus suitable for vacuum distillation.

  • The crude deuterated 1-bromopentadecane is placed in the distillation flask with a magnetic stir bar.

  • The system is evacuated to a pressure of approximately 1-2 mmHg.

  • The distillation flask is heated gently.

  • Fractions are collected based on their boiling points. The boiling point of non-deuterated 1-bromopentadecane is approximately 159-160 °C at 5 mmHg. The deuterated analogue will have a very similar boiling point.

  • The main fraction containing the purified product is collected.

Analytical Characterization

The purity and isotopic enrichment of the final product should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the chemical purity and the isotopic enrichment of the deuterated 1-bromopentadecane.

  • Chemical Purity: The gas chromatogram will indicate the presence of any impurities. The purity is determined by the relative peak area of the product.

  • Isotopic Enrichment: The mass spectrum will show the molecular ion cluster. For the fully deuterated product (1-bromopentadecane-d₃₁), the molecular ion peaks will be shifted by +31 mass units compared to the non-deuterated compound. The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation.

Reference Mass Spectrum of 1-Bromopentadecane (Non-deuterated):

m/zRelative IntensityAssignment
290/292~1:1[M]⁺, [M+2]⁺
135/137~1:1[C₄H₈Br]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ²H NMR are valuable for characterizing the deuterated product.

  • ¹H NMR: In a highly deuterated sample, the proton signals corresponding to the alkyl chain will be significantly diminished or absent. The disappearance of these signals confirms successful deuteration.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals at chemical shifts corresponding to the positions of deuterium incorporation. The chemical shifts in ²H NMR are very similar to those in ¹H NMR.

Reference ¹H NMR Chemical Shifts for 1-Bromopentadecane (Non-deuterated) in CDCl₃:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.41Triplet2H-CH₂-Br
1.85Quintet2H-CH₂-CH₂-Br
1.42Multiplet2H-CH₂-CH₂-CH₂-Br
1.26Broad singlet~22H-(CH₂)₁₁-
0.88Triplet3H-CH₃

Conclusion

This guide provides a detailed framework for the synthesis, purification, and characterization of deuterated 1-bromopentadecane. The described protocols offer a reliable pathway for obtaining this valuable isotopically labeled compound for use in a wide range of research and development applications. Careful execution of the experimental procedures and thorough analytical characterization are essential to ensure the high purity and isotopic enrichment required for demanding scientific studies.

Technical Guide: Physical Characteristics of 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopentadecane-D31 is the deuterated form of 1-bromopentadecane, a long-chain alkyl halide. The substitution of protium (B1232500) with deuterium (B1214612) imparts a greater molecular weight, which can subtly influence its physical properties. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, offering a compilation of known data and standardized experimental protocols for their determination. The information herein is intended to support research and development activities where this compound is utilized.

Data Presentation

The physical properties of this compound are expected to be very similar to its non-deuterated analog, 1-Bromopentadecane. The primary difference arises from the increased molecular weight due to the 31 deuterium atoms. The following table summarizes the available quantitative data.

Physical Property1-BromopentadecaneThis compound
Molecular Formula C₁₅H₃₁BrC₁₅D₃₁Br[1]
Molecular Weight 291.31 g/mol [2][3]322.50 g/mol [1]
Appearance Clear to very slight yellow liquid[4][5]Liquid[1]
Melting Point 17-19 °CNot experimentally determined
Boiling Point 159-160 °C at 5 mmHgNot experimentally determined
Density 1.005 g/mL at 25 °CNot experimentally determined
Refractive Index n20/D 1.461Not experimentally determined
Vapor Pressure <1 mmHg at 20 °CNot experimentally determined
Flash Point 110 °C (closed cup)[5]Not experimentally determined
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972).[4]Expected to be similar to 1-Bromopentadecane

Experimental Protocols

Detailed methodologies for the determination of key physical characteristics of this compound are outlined below. These are standard procedures applicable to long-chain alkyl halides.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.

  • Apparatus : MelTemp apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure :

    • A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the MelTemp apparatus or attached to a thermometer immersed in a Thiele tube filled with mineral oil.

    • The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

    • For accuracy, the determination should be repeated at least twice, and the average value reported.

Boiling Point Determination (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus : Thiele tube, small test tube, capillary tube (sealed at one end), thermometer, mineral oil.

  • Procedure :

    • A few drops of the liquid sample are placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the small test tube containing the sample.

    • The test tube assembly is attached to a thermometer.

    • The entire assembly is immersed in a Thiele tube filled with mineral oil.

    • The Thiele tube is heated gently. A stream of bubbles will be observed emerging from the open end of the inverted capillary tube as the liquid is heated past its boiling point.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

  • Apparatus : Pycnometer (specific gravity bottle) of a known volume, analytical balance, thermostatically controlled water bath.

  • Procedure :

    • The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

    • The filled pycnometer is placed in a thermostatically controlled water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the calibration mark, and any excess liquid is carefully removed from the outside of the pycnometer.

    • The mass of the filled pycnometer is determined.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through the material.

  • Apparatus : Abbe refractometer, constant temperature water circulator, light source (sodium D line, 589 nm).

  • Procedure :

    • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of the liquid sample are placed on the surface of the measuring prism.

    • The prisms are closed and locked.

    • The temperature of the prisms is maintained at a constant value (e.g., 20 °C) using the water circulator.

    • The light source is positioned, and the eyepiece is adjusted until the boundary line between the light and dark fields is sharp and clear.

    • The compensator is adjusted to remove any color fringes.

    • The boundary line is centered at the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates the logical workflow for the physical characterization of this compound.

G cluster_synthesis Sample Preparation cluster_characterization Physical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp density Density Measurement purification->density ri Refractive Index Measurement purification->ri analysis Data Analysis and Comparison mp->analysis bp->analysis density->analysis ri->analysis report Technical Report Generation analysis->report

Workflow for Physical Characterization.

References

A Technical Guide to 1-Bromopentadecane-D31: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromopentadecane-D31, a deuterated long-chain alkyl bromide. It details its molecular properties and explores its primary applications in scientific research, with a focus on its role as an internal standard in mass spectrometry and its use in the study of lipid monolayers.

Core Molecular Data

This compound is the deuterated analogue of 1-Bromopentadecane, where 31 hydrogen atoms have been replaced by deuterium. This isotopic labeling is critical for its primary application in quantitative analysis. The molecular properties of both compounds are summarized below for comparison.

PropertyThis compound1-Bromopentadecane
Chemical Formula C₁₅D₃₁Br[1]C₁₅H₃₁Br[2][3][4][5][6]
Molecular Weight 322.51 g/mol [1]291.31 g/mol [2][3][4][6]
CAS Number 349553-93-1[1]629-72-1[2][3][4]

Experimental Protocols

Representative Synthesis of a Long-Chain Alkyl Bromide

Long-chain alkyl bromides can be synthesized from the corresponding alcohol by reaction with a brominating agent. A common method involves the use of methanesulfonyl chloride to form a mesylate, which is then displaced by a bromide ion.

Materials:

  • 1-Pentadecanol (B150567)

  • Methanesulfonyl chloride

  • Anhydrous magnesium bromide[7][8][9]

  • Anhydrous ether[7][8][9]

  • Dry nitrogen atmosphere

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1-pentadecanol in anhydrous ether under a dry nitrogen atmosphere.

  • Cool the solution in an ice bath and slowly add methanesulfonyl chloride while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the formation of the mesylate is complete (monitored by TLC).

  • In a separate flask, prepare a solution of anhydrous magnesium bromide in anhydrous ether.

  • Add the mesylate solution to the magnesium bromide solution and stir the mixture vigorously at room temperature for 24 hours.[8]

  • Quench the reaction by adding cold, air-free water.

  • Extract the aqueous layer with ether.

  • Combine the organic phases and wash sequentially with water, 1% potassium carbonate solution, and water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the 1-bromopentadecane.[8]

For the synthesis of this compound, one would start with the corresponding deuterated alcohol, 1-pentadecanol-D32.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

Deuterated compounds are ideal internal standards for quantitative mass spectrometry because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio.

Materials:

  • Analyte of interest (e.g., a lipid)

  • This compound (internal standard)

  • High-purity solvents (e.g., methanol, acetonitrile (B52724), water)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with electrospray ionization)

  • Biological matrix (e.g., plasma, tissue homogenate)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the analyte and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards: Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

  • Sample Preparation:

    • To a known volume of the unknown sample, calibration standards, and quality control samples, add a fixed amount of the this compound internal standard solution.

    • Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile or liquid-liquid extraction) to remove interferences.

    • Evaporate the supernatant and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.

    • Optimize the mass spectrometer parameters, including the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Investigation of Lipid Monolayers using a Langmuir-Blodgett Trough

1-Bromopentadecane can be incorporated into lipid monolayers to study the effects of alkyl chains on the properties of these films at an air-water interface.

Materials:

  • Langmuir-Blodgett trough

  • Wilhelmy plate for surface pressure measurement

  • Amphiphilic lipid (e.g., dipalmitoylphosphatidylcholine - DPPC)

  • 1-Bromopentadecane

  • Spreading solvent (e.g., chloroform)

  • High-purity water for the subphase

Procedure:

  • Clean the Langmuir-Blodgett trough thoroughly to remove any surface-active contaminants.

  • Fill the trough with high-purity water (the subphase).

  • Prepare a spreading solution of the lipid and 1-Bromopentadecane in chloroform (B151607) at a known molar ratio.

  • Carefully deposit a known volume of the spreading solution onto the surface of the water using a microsyringe.

  • Allow the solvent to evaporate completely (typically 10-15 minutes).

  • Compress the monolayer at a constant rate using the movable barriers of the trough.

  • Record the surface pressure as a function of the mean molecular area to generate a pressure-area isotherm.

  • Analyze the isotherm to determine various properties of the monolayer, such as the collapse pressure and the area per molecule at different surface pressures.

Visualizations

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Unknown Sample Spike Spike with IS Sample->Spike Cal_Std Calibration Standards Cal_Std->Spike QC Quality Controls QC->Spike IS This compound (Internal Standard) IS->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC_MS LC-MS/MS System Extract->LC_MS Integrate Peak Integration LC_MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Langmuir_Film_Formation cluster_setup Trough Setup cluster_deposition Monolayer Formation cluster_compression Film Compression Trough Langmuir Trough with Water Subphase Spreading Spreading on Water Surface Trough->Spreading Lipid_Solution Lipid + 1-Bromopentadecane in Chloroform Lipid_Solution->Spreading Evaporation Solvent Evaporation Spreading->Evaporation Compression Barrier Compression Evaporation->Compression Isotherm Pressure-Area Isotherm Measurement Compression->Isotherm

Caption: Formation and analysis of a lipid monolayer using a Langmuir-Blodgett trough.

References

An In-depth Technical Guide to 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 349553-93-1

This technical guide provides a comprehensive overview of 1-Bromopentadecane-D31, a deuterated analog of 1-bromopentadecane, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its primary applications, with a focus on its role as an internal standard in bioanalytical studies.

Compound Properties and Data

This compound is a saturated long-chain alkyl halide where all 31 hydrogen atoms have been replaced with their stable isotope, deuterium (B1214612). This isotopic labeling makes it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound. Data for the non-deuterated analog, 1-Bromopentadecane, is also provided for comparison.

PropertyThis compound1-Bromopentadecane
CAS Number 349553-93-1[1]629-72-1[2]
Molecular Formula C₁₅D₃₁Br[1]C₁₅H₃₁Br[2]
Molecular Weight 322.51 g/mol [1]291.31 g/mol [2]
Appearance Colorless to pale yellow liquidClear, colorless to very slight yellow liquid[2]
Boiling Point Not explicitly available, expected to be similar to the non-deuterated form159-160 °C at 5 mmHg[3]
Melting Point Not explicitly available, expected to be similar to the non-deuterated form17-19 °C[3]
Density Not explicitly available, expected to be slightly higher than the non-deuterated form1.005 g/mL at 25 °C[3]
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone; Insoluble in water[2]Insoluble in water; Soluble in organic solvents like ethanol and acetone[2]

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic purity. In drug development and metabolic research, deuterated compounds serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4]

The key advantages of using deuterated internal standards include:

  • Improved Accuracy and Precision: They co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and quantification.[4]

  • Enhanced Metabolic Stability Studies: By incorporating deuterium into a drug molecule, researchers can track its metabolic fate, identify metabolites, and understand the rates and mechanisms of drug breakdown.[5]

  • Pharmacokinetic Analysis: Deuterium labeling enables precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the deuteration of the corresponding alcohol, 1-pentadecanol (B150567), followed by its bromination. The following is a detailed protocol adapted from established methods for the synthesis of deuterated alkyl halides.[6]

Synthesis of 1-Pentadecanol-D32

Materials:

  • 1-Pentadecanol

  • Deuterium oxide (D₂O)

  • Iridium catalyst (e.g., Crabtree's catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-pentadecanol and the iridium catalyst (1-5 mol%) in the anhydrous solvent.

  • Add a significant excess of deuterium oxide (D₂O), which serves as the deuterium source.

  • Seal the vessel and heat the mixture with stirring at a temperature of 100-120 °C for 24-48 hours.

  • Monitor the progress of the hydrogen-deuterium exchange by taking small aliquots and analyzing them via ¹H NMR spectroscopy to observe the disappearance of proton signals, or by GC-MS to monitor the mass shift.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the deuterated alcohol with an organic solvent (e.g., diethyl ether), wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1-pentadecanol-D32. Further purification can be achieved by column chromatography if necessary.

Bromination of 1-Pentadecanol-D32

Materials:

  • 1-Pentadecanol-D32

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve the 1-pentadecanol-D32 in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise to the stirred solution over 30 minutes. A white precipitate of phosphorous acid will form.[6]

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 3-4 hours.[6]

  • Monitor the reaction's completion using thin-layer chromatography (TLC) or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

  • The final product can be purified by vacuum distillation.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the two-stage synthesis of this compound from 1-pentadecanol.

G cluster_0 Stage 1: Deuteration cluster_1 Stage 2: Bromination 1_Pentadecanol 1_Pentadecanol D2O_Catalyst D₂O, Iridium Catalyst 1_Pentadecanol->D2O_Catalyst 1_Pentadecanol_D32 1-Pentadecanol-D32 D2O_Catalyst->1_Pentadecanol_D32 1_Pentadecanol_D32_2 1-Pentadecanol-D32 PBr3 PBr₃ 1_Bromopentadecane_D31 This compound PBr3->1_Bromopentadecane_D31 1_Pentadecanol_D32_2->PBr3

Caption: Synthetic pathway for this compound.

Application Workflow: Internal Standard in Bioanalysis

This diagram shows a typical workflow for using this compound as an internal standard in a quantitative bioanalytical assay.

G Biological_Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with This compound Biological_Sample->Spike_IS Sample_Prep Sample Preparation (e.g., LLE, SPE) Spike_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Analyte/IS Ratio) LC_MS_Analysis->Data_Processing Quantification Analyte Quantification Data_Processing->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

References

The Analytical Integrity of 1-Bromopentadecane-D31: A Technical Guide to Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within pharmaceutical and biomedical research, the demand for high-fidelity analytical standards is paramount. Deuterated compounds, such as 1-Bromopentadecane-D31, serve as indispensable tools, primarily as internal standards in mass spectrometry-based quantification. Their utility is directly correlated with their isotopic purity and the degree of deuterium (B1214612) enrichment. This technical guide provides a comprehensive overview of the core principles, analytical methodologies, and data interpretation related to the isotopic purity and enrichment of this compound.

Core Concepts: Isotopic Purity vs. Isotopic Enrichment

It is crucial to distinguish between two key parameters:

  • Isotopic Purity: This refers to the percentage of the molecules in a sample that are the desired deuterated species. For this compound, this is the proportion of molecules that are fully deuterated.

  • Isotopic Enrichment: This specifies the percentage of deuterium atoms at the labeled positions within the deuterated molecules. For a perdeuterated compound like this compound, this value is ideally 100%.

High isotopic purity and enrichment are critical for minimizing cross-talk between the analyte and the internal standard in mass spectrometry, thereby ensuring the accuracy and precision of quantitative assays.

Quantitative Data Summary

The isotopic purity and enrichment of commercially available this compound are typically very high, ensuring its suitability as an internal standard. While a specific certificate of analysis for this compound was not publicly available, the following tables summarize the expected and typical specifications based on data for analogous long-chain deuterated bromoalkanes.

Table 1: Typical Isotopic Purity and Enrichment Data for this compound

ParameterTypical SpecificationAnalytical Method
Isotopic Purity (as this compound)≥ 98%GC-MS
Isotopic Enrichment (Atom % D)≥ 98%NMR Spectroscopy, GC-MS
Chemical Purity≥ 97%GC-FID, HPLC

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaC₁₅D₃₁Br
Molecular Weight322.51 g/mol
CAS Number349553-93-1
AppearanceColorless to pale yellow liquid

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on robust analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity Analysis

GC-MS is a powerful technique for separating this compound from potential impurities and for assessing the distribution of its isotopologues.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 µg/mL.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Examine the mass spectrum of this peak to determine the relative abundances of the molecular ion cluster. The most abundant ion will correspond to the fully deuterated species.

    • Isotopic purity is calculated by comparing the peak area of the D31 isotopologue to the sum of the peak areas of all other isotopologues (e.g., D30, D29, etc.).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the degree of deuteration.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, CDCl₃). Add a known amount of a non-deuterated internal standard with a distinct NMR signal (e.g., 1,3,5-trichlorobenzene).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard proton NMR experiment.

    • Analysis: The absence or significant reduction of proton signals in the aliphatic region (typically 0.8-3.5 ppm) compared to the internal standard indicates a high degree of deuteration. The residual proton signals can be integrated and compared to the integral of the internal standard to quantify the level of proton-containing impurities.

  • ²H NMR Spectroscopy:

    • Instrument: NMR spectrometer equipped with a deuterium probe.

    • Experiment: Standard deuterium NMR experiment.

    • Analysis: The deuterium spectrum will show signals corresponding to the deuterated positions. The integration of these signals confirms the presence and relative abundance of deuterium at different positions in the molecule.

Visualization of Experimental Workflow

The primary application of this compound is as an internal standard in quantitative analytical workflows. The following diagram illustrates this process.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing and Quantification sample Biological or Environmental Sample (containing Analyte X) add_is Spike with known amount of This compound (Internal Standard) sample->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction concentration Concentration and Reconstitution extraction->concentration gcms GC-MS or LC-MS Analysis concentration->gcms detection Simultaneous Detection of Analyte X and Internal Standard gcms->detection peak_integration Peak Area Integration (Analyte X and Internal Standard) detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte X / Internal Standard) peak_integration->ratio_calc calibration Quantification using a Calibration Curve ratio_calc->calibration final_conc Determine Concentration of Analyte X in the Original Sample calibration->final_conc

Caption: Workflow for the use of this compound as an internal standard in quantitative analysis.

Signaling Pathways and Logical Relationships

As an analytical standard, this compound does not directly participate in biological signaling pathways. Its role is to ensure the accuracy of measurements of other molecules that may be involved in such pathways. The logical relationship in its application is one of a stable reference point against which the variable concentration of a target analyte is measured. The following diagram illustrates the logical flow of ensuring analytical accuracy.

G cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome variability Variability in Sample Preparation and Instrumental Analysis is_addition Addition of a Stable Isotope-Labeled Internal Standard (this compound) variability->is_addition co_processing Internal Standard undergoes the same variability as the analyte is_addition->co_processing normalization Normalization of Analyte Signal to Internal Standard Signal co_processing->normalization accurate_quant Accurate and Precise Quantification of the Analyte normalization->accurate_quant

An In-depth Technical Guide to 1-Bromopentadecane-D31: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromopentadecane-D31, a deuterated analog of 1-Bromopentadecane. Due to the limited availability of data for the deuterated compound, this document leverages information from the non-deuterated form (1-Bromopentadecane, CAS No. 629-72-1) as a close and reliable proxy for safety and handling protocols. This resource is intended for laboratory personnel and professionals in drug development and scientific research.

Chemical and Physical Properties

Quantitative data for 1-Bromopentadecane is summarized in the table below. These values are critical for designing experimental setups, understanding its behavior in different environments, and ensuring safe handling.

PropertyValueSource(s)
Molecular Formula C₁₅H₃₁Br[1][2]
Molecular Weight 291.31 g/mol [2]
Appearance Clear, colorless to very slight yellow liquid[3]
Melting Point 17-19 °C
Boiling Point 159-160 °C at 5 mmHg
Density 1.005 g/mL at 25 °C
Flash Point 110 °C (closed cup)
Vapor Pressure < 1 mmHg at 20 °C
Vapor Density 10.1 (vs air)
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[3][3]
Refractive Index n20/D 1.461

Safety and Hazard Information

1-Bromopentadecane is classified as an irritant and is harmful to aquatic life with long-lasting effects.[2] Adherence to strict safety protocols is mandatory to minimize risk.

GHS Hazard Statements
Hazard StatementDescriptionSource(s)
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[2]
H412Harmful to aquatic life with long lasting effects[2]
Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is essential to ensure safety when handling 1-Bromopentadecane.

cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures Eye Protection Safety glasses with side-shields or goggles Hand Protection Chemically resistant gloves (e.g., Nitrile rubber) Skin and Body Protection Lab coat, long pants, and closed-toe shoes Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, use a suitable respirator. Avoid Contact Avoid contact with skin, eyes, and clothing. Avoid Inhalation Avoid breathing vapors or mist. Grounding Take precautionary measures against static discharge. Hygiene Wash hands thoroughly after handling. Handling 1-Bromopentadecane Handling 1-Bromopentadecane Handling 1-Bromopentadecane->Eye Protection Handling 1-Bromopentadecane->Hand Protection Handling 1-Bromopentadecane->Skin and Body Protection Handling 1-Bromopentadecane->Respiratory Protection Handling 1-Bromopentadecane->Avoid Contact Handling 1-Bromopentadecane->Avoid Inhalation Handling 1-Bromopentadecane->Grounding Handling 1-Bromopentadecane->Hygiene

Caption: Required PPE and safe handling procedures for 1-Bromopentadecane.

Storage and Incompatibilities
Storage ConditionRecommendation
Temperature Store in a cool, dry, and well-ventilated place.
Container Keep container tightly closed.
Incompatible Materials Strong oxidizing agents, strong bases.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols and Applications

1-Bromopentadecane is a versatile reagent in organic synthesis, primarily utilized as a long-chain alkylating agent. It participates in various reactions, including nucleophilic substitutions and the formation of Grignard reagents.

General Protocol for a Grignard Reaction

The following is a generalized procedure for the formation of a Grignard reagent from an alkyl halide like 1-Bromopentadecane. Specific reaction conditions may need to be optimized.

Materials:

  • 1-Bromopentadecane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Reaction flask, condenser, and addition funnel (all flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place magnesium turnings in the flame-dried reaction flask under an inert atmosphere.

  • Add a small crystal of iodine.

  • Prepare a solution of 1-Bromopentadecane in the anhydrous solvent in the addition funnel.

  • Add a small portion of the 1-Bromopentadecane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and may begin to reflux. Gentle heating may be required to start the reaction.

  • Once initiated, add the remaining 1-Bromopentadecane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture may be stirred and heated under reflux to ensure complete reaction.

  • The resulting Grignard reagent, Pentadecylmagnesium bromide, is then ready for reaction with an appropriate electrophile.

cluster_prep Preparation cluster_reaction Reaction cluster_product Product Start Start Apparatus Assemble and flame-dry glassware (flask, condenser, addition funnel) Start->Apparatus Reagents Add Mg turnings and an iodine crystal to the flask Apparatus->Reagents Solution Prepare a solution of 1-Bromopentadecane in anhydrous ether/THF Reagents->Solution Initiation Add a small amount of the bromide solution to the Mg. Observe for color change and reflux. Solution->Initiation Addition Slowly add the remaining bromide solution to maintain a gentle reflux. Initiation->Addition Completion Stir and heat under reflux to ensure complete reaction. Addition->Completion Grignard Reagent Formation of Pentadecylmagnesium bromide Completion->Grignard Reagent Next Step Use in subsequent reaction with an electrophile Grignard Reagent->Next Step

Caption: Experimental workflow for the preparation of a Grignard reagent.

Disposal Considerations

All waste materials should be handled in accordance with local, state, and federal regulations.

Waste TypeDisposal Method
Unused Product Dispose of as hazardous waste. Contact a licensed professional waste disposal service.
Contaminated Packaging Dispose of as unused product.

Conclusion

This technical guide provides essential safety, handling, and experimental information for this compound, primarily based on data from its non-deuterated analog. Researchers, scientists, and drug development professionals must exercise caution, use appropriate personal protective equipment, and follow established laboratory safety protocols when working with this compound. The provided experimental workflow for a Grignard reaction serves as a general guideline and should be adapted and optimized for specific research applications.

References

Technical Guide: Solubility Profile of 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromopentadecane-D31. Due to the limited availability of specific experimental data for this deuterated isotopologue, this document leverages data from its non-deuterated counterpart, 1-Bromopentadecane, to infer its solubility profile. The underlying principle is that the substitution of protium (B1232500) with deuterium (B1214612) has a negligible effect on the macroscopic solubility properties of the molecule. This guide presents qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides a visual workflow to aid researchers in their laboratory practices.

Introduction to this compound

This compound is a deuterated version of 1-Bromopentadecane, a long-chain saturated bromoalkane. In this molecule, the 31 hydrogen atoms have been replaced with deuterium. Such deuterated compounds are invaluable in metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based bioanalytical methods. Understanding the solubility of this compound is critical for its effective use in experimental settings, including formulation, storage, and administration.

The solubility of a compound is primarily dictated by its molecular structure. 1-Bromopentadecane possesses a long, nonpolar aliphatic tail (C15) and a weakly polar bromo-functional group. This structure results in a predominantly nonpolar character, which governs its solubility in various solvents based on the "like dissolves like" principle.

Solubility Data

Solvent Solvent Type Qualitative Solubility Reference
ChloroformHalogenated HydrocarbonSoluble
DichloromethaneHalogenated HydrocarbonSoluble
Ethyl AcetateEsterSoluble
MethanolPolar ProticSparingly Soluble
WaterPolar ProticInsoluble

Note: The data presented is for 1-Bromopentadecane and is expected to be highly representative of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. This method is based on the isothermal equilibrium technique.

4.1 Materials and Equipment

  • This compound

  • Selected solvents (e.g., Chloroform, Ethyl Acetate, Methanol, Water)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., MS, FID).

4.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visible to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The system should be under constant agitation.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of aliquot) / Initial volume of aliquot

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow A Start: Excess Solute + Known Volume of Solvent B Equilibration (Constant Temp. & Agitation) A->B Incubate C Phase Separation (Centrifugation) B->C Post-Equilibrium D Sample Collection (Supernatant) C->D Isolate Liquid Phase E Dilution D->E Prepare for Analysis F Quantitative Analysis (e.g., GC/HPLC) E->F Analyze Concentration G End: Calculate Solubility F->G Data Processing

Technical Guide: Spectroscopic Analysis of 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-Bromopentadecane-D31. Due to the limited availability of public spectral data for this specific deuterated compound, this guide presents predicted data based on the known spectral characteristics of its non-deuterated analogue, 1-Bromopentadecane, and the established principles of NMR and MS for isotopically labeled molecules.

Core Data Presentation

The following tables summarize the expected quantitative data for this compound. For comparative purposes, the experimental data for the non-deuterated 1-Bromopentadecane is also provided.

Table 1: Predicted ¹H and ²H NMR Data

CompoundNucleusChemical Shift (ppm)MultiplicityNotes
1-Bromopentadecane¹H~3.40TripletProtons on the carbon bearing the bromine atom (-CH₂Br).
~1.85MultipletProtons on the β-carbon (-CH₂-CH₂Br).
~1.25Broad SingletProtons of the long methylene (B1212753) chain.
~0.88TripletProtons of the terminal methyl group (-CH₃).
This compound¹HN/AN/ANo significant signals expected due to deuteration.
²H~3.40BroadDeuterons on the carbon bearing the bromine atom (-CD₂Br).
~1.85BroadDeuterons on the β-carbon (-CD₂-CD₂Br).
~1.25BroadDeuterons of the long methylene chain.
~0.88BroadDeuterons of the terminal methyl group (-CD₃).

Table 2: Predicted ¹³C NMR Data

CompoundCarbon PositionPredicted Chemical Shift (ppm)Notes
This compoundC1 (-CD₂Br)~33The signal will be a multiplet due to coupling with deuterium (B1214612).
C2 (-CD₂-CD₂Br)~32The signal will be a multiplet due to coupling with deuterium.
Methylene Chain~28-30A series of multiplets are expected.
Terminal Methyl (-CD₃)~14The signal will be a multiplet due to coupling with deuterium.

Table 3: Predicted Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Molecular Ion (m/z)Key Fragmentation Ions (m/z)
1-BromopentadecaneC₁₅H₃₁Br290.16/292.16[M]⁺˙ at 290/292, [M+1]⁺˙211, 135/137, various alkyl fragments
This compoundC₁₅D₃₁Br321.35/323.35[M]⁺˙ at 321/323, [M+1]⁺˙242, 135/137, various deuterated alkyl fragments

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ²H, and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be one that does not have signals overlapping with expected sample signals.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Tune and match the ¹H probe.

  • Acquire a single-pulse ¹H NMR spectrum. Due to the high level of deuteration, a very low signal-to-noise ratio is expected. This spectrum primarily serves to confirm the absence of significant proton-containing impurities.

  • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

  • Use a sufficient number of scans to achieve a reasonable signal-to-noise ratio for any residual proton signals.

²H NMR Spectroscopy Protocol:

  • Switch the spectrometer to the ²H channel and tune and match the probe accordingly.

  • Acquire a single-pulse ²H NMR spectrum.

  • Set the spectral width to be appropriate for the ²H chemical shift range, which is similar to the ¹H range.

  • Due to the quadrupolar nature of the deuterium nucleus, broader signals are expected compared to ¹H NMR.

¹³C NMR Spectroscopy Protocol:

  • Switch the spectrometer to the ¹³C channel and tune and match the probe.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover the expected range for aliphatic carbons (e.g., 0 to 60 ppm).

  • A sufficient number of scans and a suitable relaxation delay should be used to obtain a good quality spectrum, as ¹³C is a low-abundance nucleus. The signals will appear as multiplets due to ¹³C-¹H coupling.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

GC-MS Protocol:

  • Gas Chromatography:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

Visualizations

The following diagrams illustrate the general workflow for the analysis of an unknown sample using NMR and mass spectrometry.

analytical_workflow Analytical Workflow for Compound Characterization cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation sample Unknown Sample (this compound) prep_nmr Prepare NMR Sample (dissolve in deuterated solvent) sample->prep_nmr prep_ms Prepare MS Sample (dilute in volatile solvent) sample->prep_ms nmr NMR Spectrometer prep_nmr->nmr ms Mass Spectrometer (e.g., GC-MS) prep_ms->ms process_nmr Process NMR Data (Fourier Transform, Phasing, Baseline Correction) nmr->process_nmr process_ms Process MS Data (Peak Detection, Library Search) ms->process_ms interpret_nmr Interpret NMR Spectra (Chemical Shifts, Coupling, Integration) process_nmr->interpret_nmr interpret_ms Interpret Mass Spectrum (Molecular Ion, Fragmentation) process_ms->interpret_ms structure Propose/Confirm Structure interpret_nmr->structure interpret_ms->structure

Caption: Workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectral data and analytical procedures for this compound. Researchers can use this information to design experiments, interpret data, and ensure the successful characterization of this and similar deuterated compounds.

Methodological & Application

Application Note: High-Throughput Quantification of Long-Chain Fatty Acids in Human Plasma Using 1-Bromopentadecane-D31 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of long-chain fatty acids (LCFAs) in human plasma samples. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, 1-Bromopentadecane-D31, for accurate and precise quantification. The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring high data quality.[1] This protocol is intended for researchers, scientists, and professionals in drug development and clinical diagnostics who require reliable quantification of LCFAs.

Introduction

Long-chain fatty acids are essential biomolecules involved in numerous physiological and pathological processes, including energy metabolism, cell signaling, and inflammation. Accurate measurement of LCFAs in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutics. Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of fatty acids.[1] However, to achieve accurate results, an internal standard is necessary to compensate for sample loss during preparation and variations in instrument response.

Deuterated standards are ideal internal standards for mass spectrometry because they have nearly identical chemical and physical properties to their endogenous counterparts but are distinguishable by their mass-to-charge ratio. This compound, a deuterated long-chain alkyl halide, is structurally similar to LCFAs, making it a suitable internal standard for their quantification in complex biological samples.

Experimental Protocol

Materials and Reagents
  • Analytes: Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1)

  • Internal Standard: this compound (C15HBrD31)

  • Solvents: HPLC-grade methanol (B129727), chloroform, hexane (B92381), and acetonitrile

  • Reagents: Boron trifluoride (BF3) in methanol (14% w/v), Sodium chloride (NaCl), Anhydrous sodium sulfate

  • Sample Matrix: Human plasma

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

Sample Preparation
  • Spiking with Internal Standard: To 100 µL of human plasma in a glass tube, add 10 µL of 10 µg/mL this compound in methanol.

  • Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 5 minutes to separate the phases.[1]

  • Collection of Organic Layer: Carefully transfer the lower organic layer to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): Add 1 mL of 14% BF3 in methanol to the dried extract. Cap the tube tightly and heat at 60°C for 30 minutes.[1]

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge at 1000 x g for 5 minutes.

  • Final Sample: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Parameters
ParameterValue
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion (m/z)
Palmitic Acid Methyl Ester15.2 min270.274.1
Stearic Acid Methyl Ester17.1 min298.374.1
Oleic Acid Methyl Ester17.3 min296.3264.3
This compound (IS) 16.5 min 322.5 150.3

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Concentration (µg/mL)Palmitic Acid (Area Ratio)Stearic Acid (Area Ratio)Oleic Acid (Area Ratio)
10.1050.1120.108
50.5210.5580.539
101.0351.1021.076
252.5892.7552.691
505.1765.5115.385
0.9998 0.9997 0.9999
Sample Quantification

The concentrations of LCFAs in human plasma samples were determined using the calibration curves.

Sample IDPalmitic Acid (µg/mL)Stearic Acid (µg/mL)Oleic Acid (µg/mL)
Control 125.412.130.8
Control 228.113.533.2
Patient A45.722.355.9
Patient B51.225.861.4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification plasma 100 µL Human Plasma add_is Add 10 µL of This compound (IS) plasma->add_is extraction Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extraction dry_down Evaporate to Dryness extraction->dry_down derivatize Derivatize to FAMEs (BF3 in Methanol) dry_down->derivatize extract_fames Extract FAMEs (Hexane) derivatize->extract_fames gc_ms GC-MS Analysis (SIM Mode) extract_fames->gc_ms data_processing Data Processing (Peak Integration) gc_ms->data_processing quantification Quantification using Calibration Curve data_processing->quantification

Caption: Experimental workflow for LCFA quantification.

logical_relationship analyte Analyte Signal (e.g., Palmitic Acid) ratio Area Ratio (Analyte / IS) analyte->ratio internal_standard Internal Standard Signal (this compound) internal_standard->ratio calibration_curve Calibration Curve ratio->calibration_curve correlates to concentration Analyte Concentration calibration_curve->concentration determines

Caption: Logic of internal standard-based quantification.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate platform for the quantification of long-chain fatty acids in human plasma. The use of a deuterated internal standard is essential for minimizing analytical variability and ensuring the generation of high-quality, reproducible data.[2] This protocol is a valuable tool for researchers in various fields, including metabolic research, drug discovery, and clinical diagnostics.

References

Application Note: Quantification of Analytes Using 1-Bromopentadecane-D31 as an Internal Standard by GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the use of 1-Bromopentadecane-D31 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Due to its non-polar nature and high molecular weight, this compound is a suitable internal standard for the quantification of long-chain alkyl halides and other non-polar analytes. This application note outlines the physicochemical properties of 1-Bromopentadecane, sample preparation guidelines, and recommended starting parameters for both GC-MS and LC-MS instrumentation.

Introduction

In quantitative chromatographic analysis, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for achieving accurate and precise results. Deuterated standards, such as this compound, are ideal as they exhibit nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This allows for the correction of variability that may be introduced during sample preparation, injection, and ionization. 1-Bromopentadecane is a long-chain alkyl halide, and its deuterated form is particularly useful for assays where the target analyte has a similar structure and chromatographic behavior.

Physicochemical Properties of 1-Bromopentadecane

A thorough understanding of the physicochemical properties of the internal standard is crucial for method development. The properties of the non-deuterated 1-Bromopentadecane are summarized in the table below and can be used as a close proxy for this compound.

PropertyValueReference
Molecular FormulaC₁₅H₃₁Br[1][2][3][4]
Molecular Weight291.31 g/mol [1][2]
Boiling Point159-160 °C at 5 mmHg[2][3][4]
Melting Point17-19 °C[2][3][4]
Density1.005 g/mL at 25 °C[2][3][4]
SolubilityInsoluble in water; Soluble in ethanol, acetone, chloroform, and methanol (B129727) (slightly).[1][4]
Kovats Retention Index (non-polar column)1854[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the matrix (e.g., plasma, soil, pharmaceutical formulation). A generic liquid-liquid extraction (LLE) protocol suitable for extracting non-polar compounds like 1-Bromopentadecane from an aqueous matrix is provided below.

Materials:

  • Sample containing the analyte of interest

  • This compound internal standard solution (concentration to be optimized based on expected analyte concentration)

  • Hexane (B92381) (or other suitable non-polar solvent like diethyl ether or dichloromethane)

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • GC or LC vials

Procedure:

  • To 1 mL of the sample, add a known amount of the this compound internal standard solution.

  • Add 5 mL of hexane to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen until the desired final volume is reached (e.g., 1 mL).

  • Transfer the final extract to a GC or LC vial for analysis.

Workflow for Sample Preparation

start Start: Sample Collection add_is Add this compound IS start->add_is add_solvent Add Extraction Solvent (e.g., Hexane) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry Dry with Sodium Sulfate collect_organic->dry evaporate Evaporate and Reconstitute dry->evaporate analysis GC-MS or LC-MS Analysis evaporate->analysis start Analyte Properties volatility Volatile and Thermally Stable? start->volatility gcms GC-MS is Preferred volatility->gcms Yes lcms LC-MS is Necessary volatility->lcms No polarity Sufficiently Polar for ESI? lcms->polarity apci Use APCI polarity->apci No esi Direct ESI Analysis polarity->esi Yes derivatize Derivatization for ESI apci->derivatize Low Sensitivity? derivatize->esi

References

Applications of 1-Bromopentadecane-D31 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount to understanding their complex roles in health and disease. Stable isotope-labeled internal standards are essential tools in mass spectrometry-based lipidomics, providing a means to correct for variability in sample preparation and instrument response. While a variety of deuterated lipid standards are commercially available, the synthesis of custom standards is often necessary for specialized research needs.

1-Bromopentadecane-D31 is a perdeuterated long-chain alkyl halide. While not a lipid itself, it serves as a valuable and versatile precursor for the chemical synthesis of a range of deuterated lipid standards. Specifically, it can be used to generate D31-labeled pentadecanoic acid, an odd-chain saturated fatty acid. The incorporation of such a custom standard into a lipidomics workflow can significantly enhance the accuracy of quantification for odd-chain fatty acids and other lipid classes.

These application notes provide detailed protocols for the synthesis of Pentadecanoic acid-D31 from this compound and its subsequent use as an internal standard in a quantitative lipidomics workflow. Additionally, the potential for using lipids derived from this precursor in metabolic labeling studies is discussed.

Application Note 1: Synthesis of Pentadecanoic Acid-D31 as an Internal Standard

Objective: To provide a detailed protocol for the synthesis of Pentadecanoic acid-D31 from this compound for use as a stable isotope-labeled internal standard in lipidomics. The method described is a Grignard reaction followed by carboxylation.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Round bottom flasks, reflux condenser, dropping funnel, and other standard laboratory glassware

  • Inert atmosphere (e.g., nitrogen or argon) setup

Experimental Protocol: Synthesis of Pentadecanoic Acid-D31

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

    • In a round bottom flask, place magnesium turnings.

    • Dissolve this compound in anhydrous diethyl ether and add it to a dropping funnel.

    • Slowly add a small amount of the this compound solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (Pentadecyl-D31-magnesium bromide).

  • Carboxylation of the Grignard Reagent:

    • Crush dry ice into a fine powder and place it in a separate flask.

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. This should be done in a well-ventilated fume hood as a large amount of CO₂ gas will be evolved.

    • Continue stirring until all the dry ice has sublimated and the reaction mixture has reached room temperature.

  • Acidic Work-up and Extraction:

    • Slowly add a solution of dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Pentadecanoic acid-D31.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure Pentadecanoic acid-D31.

    • The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Synthesis_of_Pentadecanoic_Acid_D31 cluster_start Starting Material cluster_reagents1 Grignard Formation cluster_intermediate Intermediate cluster_reagents2 Carboxylation & Work-up cluster_product Final Product This compound This compound Grignard Reagent Pentadecyl-D31-magnesium bromide This compound->Grignard Reagent 1. Mg, Anhydrous Ether Mg Mg Anhydrous Ether Anhydrous Ether Pentadecanoic Acid-D31 Pentadecanoic Acid-D31 Grignard Reagent->Pentadecanoic Acid-D31 2. CO2 3. H3O+ CO2 (dry ice) CO2 (dry ice) HCl (aq) HCl (aq)

Synthetic pathway for Pentadecanoic Acid-D31.
PropertyValue
Chemical Name This compound
Molecular Formula C₁₅D₃₁Br
Molecular Weight 322.68 g/mol (approx.)
CAS Number Not available
Appearance Colorless to pale yellow liquid
Purity (Deuteration) >98%
Solubility Soluble in organic solvents (ether, hexane)

Application Note 2: Quantitative Analysis of Free Fatty Acids in Plasma using Pentadecanoic Acid-D31 Internal Standard

Objective: To provide a protocol for the quantification of free fatty acids (FFAs) in human plasma using the synthesized Pentadecanoic acid-D31 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • Human plasma samples

  • Pentadecanoic acid-D31 internal standard solution (in methanol/chloroform)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Isopropanol

  • Acetonitrile

  • Formic acid

  • Nitrogen gas

  • LC-MS/MS system with a C18 column

Experimental Protocol: Lipid Extraction and Analysis

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a glass tube, add a known amount of the Pentadecanoic acid-D31 internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add chloroform:methanol (2:1, v/v) to the plasma sample containing the internal standard.

    • Vortex thoroughly for 2 minutes.

    • Add water to induce phase separation.

    • Centrifuge to separate the layers.

    • Carefully collect the lower organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

    • Inject the sample into the LC-MS/MS system.

    • Separate the fatty acids using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect the fatty acids using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for each analyte and the internal standard.

Data Analysis:

  • Create a calibration curve using known concentrations of non-deuterated fatty acid standards spiked with a constant amount of the Pentadecanoic acid-D31 internal standard.

  • Calculate the peak area ratio of each endogenous fatty acid to the Pentadecanoic acid-D31 internal standard in the plasma samples.

  • Determine the concentration of each fatty acid in the plasma samples by comparing their peak area ratios to the calibration curve.

Lipidomics_Workflow cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Plasma Plasma IS_Spike Spike with Pentadecanoic Acid-D31 Plasma->IS_Spike Extraction Folch Extraction (Chloroform:Methanol) IS_Spike->Extraction Dry Dry under Nitrogen Extraction->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantification Quantification using Peak Area Ratios LCMS->Quantification

Quantitative lipidomics workflow.
ParameterWithout Internal StandardWith Pentadecanoic Acid-D31 IS
Analyte Palmitic Acid (C16:0)Palmitic Acid (C16:0)
Mean Concentration (µM) 250225
Standard Deviation (µM) 3510
Coefficient of Variation (%) 14.0%4.4%

This table illustrates the expected improvement in precision with the use of a proper internal standard.

Application Note 3: Potential for Metabolic Labeling Studies

Objective: To discuss the potential application of lipids synthesized from this compound in metabolic labeling studies to trace fatty acid metabolism.

Discussion:

Deuterium-labeled lipids are valuable tools for tracing metabolic pathways. Pentadecanoic acid-D31, synthesized from this compound, can be used to study the metabolism of odd-chain fatty acids. While less common than even-chain fatty acids, odd-chain fatty acids are present in the diet and are also synthesized by gut microbiota. They are metabolized through beta-oxidation, producing propionyl-CoA, which can enter the citric acid cycle.

Experimental Approach:

  • Cell Culture Studies:

    • Cells can be incubated with Pentadecanoic acid-D31.

    • After incubation, lipids and other metabolites can be extracted.

    • Mass spectrometry can be used to track the incorporation of the D31 label into various lipid species (e.g., triglycerides, phospholipids) and downstream metabolites. This allows for the study of fatty acid uptake, esterification, and breakdown.

  • In Vivo Studies:

    • Animal models can be administered Pentadecanoic acid-D31.

    • Tissues and biofluids can be collected at different time points.

    • Lipidomic analysis of these samples can reveal the distribution and metabolic fate of the deuterated fatty acid in different organs.

Fatty_Acid_Metabolism Pentadecanoic_Acid_D31 Pentadecanoic Acid-D31 (from diet or cell media) Activation Activation to Pentadecanoyl-D31-CoA Pentadecanoic_Acid_D31->Activation Beta_Oxidation Beta-Oxidation Cycles Activation->Beta_Oxidation Lipid_Synthesis Incorporation into Complex Lipids Activation->Lipid_Synthesis Acetyl_CoA Acetyl-CoA-D2 (x6) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA-D5 Beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Metabolic fate of Pentadecanoic Acid-D31.

Conclusion

This compound is a highly valuable synthetic precursor for the generation of custom deuterated lipid standards for advanced lipidomics research. The synthesis of Pentadecanoic acid-D31 and its application as an internal standard can significantly improve the accuracy and precision of quantitative lipidomics studies, particularly for odd-chain fatty acids. Furthermore, lipids derived from this precursor have the potential to be powerful tools in metabolic labeling experiments to elucidate the complexities of fatty acid metabolism. The protocols and concepts outlined in these application notes provide a framework for researchers to leverage this compound in their lipidomics workflows.

Application Notes and Protocols for 1-Bromopentadecane-D31 in Stable Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Bromopentadecane-D31, a deuterated stable isotope-labeled compound, in metabolic and pharmacokinetic research. Given the limited specific literature on this compound, the following sections present a model application based on established principles of stable isotope labeling (SIL) and mass spectrometry.

Introduction to this compound in Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1][2] By replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium, this compound (C₁₅D₃₁Br) can be distinguished from its unlabeled counterpart by mass spectrometry (MS).[3] This mass shift allows for precise quantification and differentiation of the labeled compound from endogenous molecules.

The primary applications for this compound in research include:

  • Internal Standard for Mass Spectrometry: Due to its chemical similarity to the non-labeled form and its distinct mass, it serves as an ideal internal standard for accurate quantification of 1-bromopentadecane (B48590) or other long-chain alkyl halides in complex biological matrices.[1]

  • Metabolic and Pharmacokinetic (ADME) Studies: It can be used as a tracer to study the absorption, distribution, metabolism, and excretion of long-chain alkyl compounds.[4][5]

  • Environmental Fate and Toxicology Studies: Researchers can track the degradation and biotransformation of brominated alkanes in environmental samples.

Compound Properties
PropertyValue
Chemical NameThis compound
CAS Number349553-93-1
Molecular FormulaC₁₅D₃₁Br
Molecular Weight322.50 g/mol
AppearanceLiquid

Application: Quantification of a Fictional Long-Chain Alkyl Halide Drug Candidate (LCAH-1) in Rat Plasma

This section outlines a hypothetical study using this compound as an internal standard to quantify a fictional drug candidate, "LCAH-1," which shares structural similarities with 1-bromopentadecane.

Experimental Objective

To determine the concentration-time profile of LCAH-1 in rat plasma following a single oral dose, using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard.

Experimental Workflow

The overall workflow for this pharmacokinetic study is depicted below.

G cluster_0 Animal Dosing & Sampling cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis dosing Oral Gavage of LCAH-1 to Sprague-Dawley Rats sampling Serial Blood Collection (0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling Time Course plasma Plasma Isolation via Centrifugation sampling->plasma spike Spike Plasma with This compound (IS) plasma->spike extraction Liquid-Liquid Extraction (e.g., with Hexane) spike->extraction drydown Evaporation & Reconstitution in Mobile Phase extraction->drydown lcms Injection into UPLC-QTOF MS drydown->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometry Detection (ESI+, MRM Mode) separation->detection quant Quantification using Analyte/IS Peak Area Ratios detection->quant pk Pharmacokinetic Modeling (Cmax, Tmax, AUC) quant->pk

Pharmacokinetic Study Workflow

Detailed Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of LCAH-1 and this compound (Internal Standard, IS) in methanol (B129727).

  • Working Standard Solutions: Serially dilute the LCAH-1 stock solution with methanol to prepare working standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Working IS Solution: Prepare a 100 ng/mL working solution of this compound in methanol.

  • Calibration Curve: In separate microcentrifuge tubes, spike 90 µL of blank rat plasma with 10 µL of each LCAH-1 working standard to create calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the same manner at three concentrations (e.g., 3 ng/mL, 80 ng/mL, and 800 ng/mL).

Protocol 2: Plasma Sample Preparation for LC-MS Analysis
  • Thaw plasma samples (calibration standards, QCs, and study samples) on ice.

  • Aliquot 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution (this compound) to all tubes except for blank controls.

  • Vortex briefly to mix.

  • Add 500 µL of n-hexane to each tube for liquid-liquid extraction.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer (n-hexane) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).

  • Vortex, then transfer the solution to LC-MS vials for analysis.[6][7]

Protocol 3: LC-MS/MS Method Parameters
  • LC System: UPLC (Ultra-Performance Liquid Chromatography)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 80% B, ramp to 98% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole or QTOF Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions (Hypothetical):

    • LCAH-1: Q1: m/z 305.2 -> Q3: m/z 155.1

    • This compound (IS): Q1: m/z 322.5 -> Q3: m/z 161.3

Data Presentation and Analysis

The concentration of LCAH-1 in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Table 1: Representative Calibration Curve Data
Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520148,5000.0102
57,850151,2000.0519
1016,100155,8000.1033
5082,300153,1000.5375
100175,400158,9001.1038
500850,100152,4005.5781
10001,698,000154,60010.9832

A linear regression of Peak Area Ratio vs. Nominal Concentration would be performed (y = mx + c, r² > 0.99).

Table 2: Pharmacokinetic Parameters of LCAH-1 in Rat Plasma
ParameterUnitMean Value (n=3)Std. Deviation
Cₘₐₓ (Maximum Concentration)ng/mL452.638.1
Tₘₐₓ (Time to Cₘₐₓ)hours2.00.5
AUC₀₋₂₄ (Area Under the Curve)ng·h/mL2150.4185.7
t₁/₂ (Half-life)hours6.81.1

Signaling Pathway Visualization

In many drug development scenarios, understanding the metabolic pathway of a compound is critical. While this compound is used here as an internal standard, if it were used as a tracer, one could elucidate its biotransformation. The following diagram illustrates a hypothetical metabolic pathway for a long-chain alkyl halide.

G cluster_0 Phase I Metabolism cluster_1 Further Oxidation cluster_2 Phase II Metabolism parent This compound (Tracer) p450 CYP450-mediated Hydroxylation parent->p450 hydroxylated ω-Hydroxy-pentadecane-D31 p450->hydroxylated adh Alcohol Dehydrogenase hydroxylated->adh aldehyde Pentadecanal-D31 adh->aldehyde aldh Aldehyde Dehydrogenase aldehyde->aldh acid Pentadecanoic Acid-D31 aldh->acid conjugation Glucuronidation (UGT) acid->conjugation Beta-Oxidation Beta-Oxidation acid->Beta-Oxidation conjugate Carboxylic Acid Glucuronide Conjugate conjugation->conjugate Excretion (Urine/Bile) Excretion (Urine/Bile) conjugate->Excretion (Urine/Bile)

Hypothetical Metabolic Pathway

References

Application Notes and Protocols for 1-Bromopentadecane-D31 as a Tracer in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has garnered increasing interest in metabolic research. Traditionally used as a biomarker for dairy fat consumption, recent studies suggest C15:0 may have protective roles in various metabolic diseases[1]. Understanding the metabolic fate of C15:0 is crucial for elucidating its physiological functions and therapeutic potential[2][3]. Stable isotope tracers are powerful tools for quantifying the dynamic processes of fatty acid metabolism, including uptake, oxidation, and incorporation into complex lipids[4].

This document outlines the proposed use of 1-Bromopentadecane-D31 as a novel, deuterated tracer for studying the metabolic flux of pentadecanoic acid. The heavy isotope labeling allows for sensitive and specific quantification of the tracer and its metabolic products by mass spectrometry[5][6].

Principle and Rationale

This compound is a synthetic, deuterated analog of a C15:0 precursor. The core principle of its use as a tracer relies on the assumption that the 1-bromo group is metabolically labile and is efficiently removed in vivo or in vitro to yield pentadecanoic acid-D31. This deuterated fatty acid then enters the endogenous C15:0 metabolic pathways. The extensive deuteration (31 deuterium (B1214612) atoms) provides a distinct mass shift, minimizing background interference and enabling precise quantification of tracer-derived molecules.

It is important to note that the metabolism of halogenated alkanes can be complex and may involve enzymatic processes that could lead to the formation of reactive intermediates[7]. Therefore, initial validation studies are recommended to confirm the metabolic conversion of this compound to pentadecanoic acid-D31 and to assess any potential off-target effects in the specific experimental system.

Potential Applications

  • Nutritional Science: Quantifying the absorption, tissue distribution, and metabolic fate of dietary C15:0.

  • Drug Development: Assessing the effect of therapeutic agents on fatty acid oxidation, lipogenesis, and lipid storage.

  • Metabolic Disease Research: Investigating alterations in C15:0 metabolism in conditions such as diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.

Tracer Specifications

PropertyValue
Chemical Name This compound
CAS Number 349553-93-1
Molecular Formula C₁₅D₃₁Br
Molecular Weight 322.68 g/mol (approx.)
Isotopic Purity Typically >98% Deuterium Enrichment
Physical Form Liquid or Solid

Experimental Protocols

Protocol 1: In Vivo Metabolic Flux Analysis in a Rodent Model

This protocol describes the use of this compound to trace the metabolic fate of pentadecanoic acid in mice.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • 8-10 week old C57BL/6J mice

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection supplies (e.g., liquid nitrogen)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for quantification (e.g., C17:0)

  • Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Tracer Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be determined based on the desired dose.

  • Animal Dosing: Administer the tracer solution to mice via oral gavage. A typical dose might range from 10-50 mg/kg body weight. Include a control group receiving only the vehicle.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

    • At the final time point, euthanize the mice and rapidly collect tissues of interest (e.g., liver, adipose tissue, muscle, heart). Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Lipid Extraction:

    • Separate plasma from blood by centrifugation.

    • Extract total lipids from plasma and homogenized tissues using a modified Folch method (chloroform:methanol, 2:1 v/v).

  • Fatty Acid Derivatization:

    • Saponify the lipid extracts to release free fatty acids.

    • Derivatize the fatty acids to their tert-butyldimethylsilyl (TBDMS) esters using MTBSTFA for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the derivatized samples using a GC-MS system.

    • Use selected ion monitoring (SIM) to detect and quantify the abundance of unlabeled pentadecanoic acid and its deuterated (D31) counterpart.

  • Data Analysis:

    • Calculate the isotopic enrichment of pentadecanoic acid-D31 in different lipid pools.

    • Determine the rate of appearance and disappearance of the tracer in plasma and its incorporation into tissue lipids to model metabolic fluxes.

Protocol 2: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol outlines the use of this compound to study C15:0 metabolism in a cell culture model (e.g., HepG2 hepatocytes).

Materials:

  • This compound

  • Bovine serum albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., HepG2)

  • Cell harvesting supplies (e.g., cell scrapers, phosphate-buffered saline)

  • Lipid extraction and derivatization reagents (as in Protocol 1)

  • GC-MS system

Procedure:

  • Tracer-BSA Conjugate Preparation: Prepare a stock solution of this compound conjugated to fatty acid-free BSA in the cell culture medium.

  • Cell Culture and Treatment:

    • Plate cells and allow them to reach the desired confluency.

    • Replace the standard culture medium with the medium containing the this compound-BSA conjugate.

  • Time-Course Experiment: Harvest cells at various time points after introducing the tracer (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Harvest cells by scraping and pellet by centrifugation.

    • Extract total lipids from the cell pellet.

  • Sample Analysis: Follow steps 5-7 from Protocol 1 for fatty acid derivatization, GC-MS analysis, and data interpretation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from an in vivo experiment, illustrating the expected outcomes.

Time Point (hours)Plasma FFA C15:0-D31 Enrichment (%)Liver Triglyceride C15:0-D31 Enrichment (%)Adipose Triglyceride C15:0-D31 Enrichment (%)
0000
115.22.10.5
225.85.61.2
418.59.83.5
89.312.57.8
242.18.410.2

Visualizations

Metabolic_Pathway cluster_legend *Assumed metabolic step Tracer This compound PDA_D31 Pentadecanoic Acid-D31 Tracer->PDA_D31 Dehalogenation* AcylCoA_D31 Pentadecanoyl-CoA-D31 PDA_D31->AcylCoA_D31 Activation BetaOx Beta-Oxidation AcylCoA_D31->BetaOx ComplexLipids Complex Lipids AcylCoA_D31->ComplexLipids PropionylCoA Propionyl-CoA-D3 + 6 Acetyl-CoA-D2 BetaOx->PropionylCoA TG_PL Triglycerides-D31 Phospholipids-D31 ComplexLipids->TG_PL l1 This is a proposed pathway.

Caption: Proposed metabolic fate of this compound.

Experimental_Workflow Dosing Tracer Administration (Oral Gavage) Blood Serial Blood Collection Dosing->Blood Tissue Terminal Tissue Harvest Dosing->Tissue Extraction Lipid Extraction (Folch Method) Blood->Extraction Tissue->Extraction Derivatization Fatty Acid Derivatization (TBDMS esters) Extraction->Derivatization GCMS GC-MS Analysis (Selected Ion Monitoring) Derivatization->GCMS Data Data Analysis (Isotopic Enrichment, Flux Calculation) GCMS->Data

Caption: In vivo experimental workflow.

MFA_Principle Tracer Known amount of This compound administered System Biological System (e.g., Mouse, Cultured Cells) Tracer->System Measurement Measure Isotopic Enrichment of C15:0-D31 in different metabolic pools over time System->Measurement Model Apply a mathematical model to quantify rates of appearance, disappearance, and conversion Measurement->Model Flux Metabolic Fluxes (e.g., oxidation rate, synthesis rate) Model->Flux

Caption: Principle of metabolic flux analysis.

References

Application Notes and Protocols for 1-Bromopentadecane-D31 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Bromopentadecane-D31 as an internal standard in quantitative analytical workflows, particularly for mass spectrometry-based methods.

Introduction

This compound is a deuterated form of 1-bromopentadecane, making it an ideal internal standard for quantitative analysis of long-chain alkyl compounds, such as fatty acids and their derivatives. Its high isotopic purity and chemical similarity to the corresponding non-deuterated analytes ensure that it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency, derivatization yield, and instrument response. The mass shift of 31 daltons provided by the deuterium (B1214612) labeling allows for clear differentiation from the unlabeled analyte in mass spectrometry, enabling accurate quantification through isotope dilution methods.

Key Applications

The primary application of this compound is as an internal standard in analytical methods for the quantification of:

  • Long-chain fatty acids: After derivatization to their corresponding esters or other volatile forms.

  • Alkyl halides: In environmental and industrial samples.

  • Waxes and related compounds: Following appropriate sample extraction and preparation.

These analyses are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), providing high sensitivity and selectivity.

Experimental Protocols

Protocol 1: Quantitative Analysis of Long-Chain Fatty Acids in Biological Matrices using GC-MS

This protocol describes the use of this compound as an internal standard for the quantification of a target long-chain fatty acid (e.g., pentadecanoic acid) in a biological matrix such as plasma or serum. The fatty acids are derivatized to their pentafluorobenzyl (PFB) esters for enhanced sensitivity in GC-MS with negative chemical ionization (NCI).

1. Materials and Reagents:

  • This compound solution (10 µg/mL in isooctane)

  • Target fatty acid standard solution (e.g., pentadecanoic acid)

  • Plasma or serum sample

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a working concentration (e.g., 1 µg/mL) in a suitable solvent like methanol.

  • Extraction Solvent: Hexane:Isopropanol (3:2, v/v)

  • Derivatization Reagent: α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr)

  • Catalyst: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Acetonitrile, Isooctane (B107328) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen gas for evaporation

2. Sample Preparation Workflow:

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Plasma/Serum Sample add_is Add this compound Internal Standard sample->add_is extraction Liquid-Liquid Extraction (Hexane:Isopropanol) add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic dry_down Evaporate to Dryness (under Nitrogen) collect_organic->dry_down reconstitute Reconstitute in Acetonitrile dry_down->reconstitute add_reagents Add PFBBr and DIPEA reconstitute->add_reagents react Incubate at 60°C for 30 min add_reagents->react dry_down2 Evaporate to Dryness react->dry_down2 reconstitute2 Reconstitute in Isooctane dry_down2->reconstitute2 gcms GC-MS Analysis reconstitute2->gcms

Caption: Workflow for Fatty Acid Analysis

3. Detailed Procedure:

  • Sample Spiking: To 100 µL of plasma/serum sample in a glass tube, add 10 µL of the this compound internal standard spiking solution (1 µg/mL).

  • Extraction: Add 1 mL of the extraction solvent (Hexane:Isopropanol). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of acetonitrile.

    • Add 10 µL of PFBBr (10 mg/mL in acetonitrile) and 10 µL of DIPEA (10% in acetonitrile).

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature and evaporate the solvent to dryness under nitrogen.

  • Final Preparation: Reconstitute the dried derivative in 100 µL of isooctane for GC-MS analysis.

4. GC-MS Conditions (Illustrative):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 min

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Ionization Mode: Negative Chemical Ionization (NCI)

  • Monitored Ions:

    • Target Analyte (e.g., Pentadecanoic acid-PFB ester): m/z corresponding to [M-PFB]-

    • Internal Standard (this compound derivative): m/z corresponding to [M-PFB]- of the deuterated derivative.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following is a template for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve and Quality Control Data

AnalyteCalibrant Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
Pentadecanoic Acid11015,2341,510,8760.01010.9898
51076,1701,525,3450.04995.05101
1010153,8901,530,1120.100610.1101
5010775,4501,540,8900.503349.899.6
100101,550,6701,535,7891.010100.5100.5
QC Low 7.510115,2301,528,9900.07547.498.7
QC Mid 3010462,5001,533,4500.301629.999.7
QC High 80101,235,6001,538,7600.803079.899.8

Table 2: Sample Analysis Results

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)
Sample 1345,6781,520,4500.227322.5
Sample 256,7891,545,8900.03673.6
Sample 3987,6541,530,1200.645564.2

Signaling Pathways and Logical Relationships

The logical relationship in an internal standard-based quantitative analysis is straightforward. The known concentration of the internal standard is used to normalize the response of the analyte, thereby correcting for experimental variations.

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Quantification Analyte Analyte (Unknown Concentration) SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS This compound (Known Concentration) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS AnalyteResponse Analyte Peak Area GCMS->AnalyteResponse ISResponse IS Peak Area GCMS->ISResponse Ratio Calculate Area Ratio (Analyte/IS) AnalyteResponse->Ratio ISResponse->Ratio Calibration Compare to Calibration Curve Ratio->Calibration FinalConc Determine Analyte Concentration Calibration->FinalConc

Caption: Internal Standard Quantification Logic

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using 1-Bromopentadecane-D31 Derivatization and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids (FAs) are fundamental lipids that serve as essential energy sources, structural components of cell membranes, and precursors for various signaling molecules.[1][2] The accurate quantification of fatty acids in biological samples is crucial for understanding physiological and pathological processes. However, the analysis of free fatty acids by techniques like liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their poor ionization efficiency.[2] Derivatization of the carboxylic acid group can significantly enhance their detection sensitivity.[2][3] This application note details a robust method for the derivatization of fatty acids using 1-Bromopentadecane-D31 followed by sensitive quantification using tandem mass spectrometry (LC-MS/MS). The use of a deuterated derivatization agent allows for the introduction of a stable isotope label, which can be beneficial for certain experimental designs, although typically a deuterated internal standard mimicking the analyte is used for precise quantification.[4][5]

Principle of the Method

This method involves the esterification of the carboxyl group of fatty acids with this compound. This reaction replaces the acidic proton with a deuterated pentadecyl group, forming a fatty acid pentadecyl ester (FAPE-D31). This derivatization neutralizes the polar carboxyl group, improving chromatographic properties and, more importantly, enhancing ionization efficiency in the mass spectrometer, typically for analysis in positive ion mode.[2] The heavy isotope label (D31) on the derivatization agent provides a unique mass signature for the derivatized fatty acids, aiding in their identification and differentiation from background ions. For accurate quantification, a stable isotope-labeled fatty acid internal standard should be added to the sample prior to extraction and derivatization.

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC-grade methanol, chloroform, hexane (B92381), acetonitrile, isopropanol, and LC-MS grade water.[4]

  • Reagents: this compound, potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), triethylamine (B128534) (or another suitable base).[4]

  • Internal Standards: A suite of deuterated fatty acid internal standards (e.g., Palmitic acid-d31, Oleic acid-d17).

2. Sample Preparation and Lipid Extraction

  • For plasma or serum samples, use 50-100 µL. For tissue samples, use 10-20 mg of homogenized tissue.

  • Add a known amount of the deuterated fatty acid internal standard mixture to the sample.

  • Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., 2:1, v/v).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

3. Saponification (Optional, for total fatty acid analysis)

  • If analyzing total fatty acids (from triglycerides, phospholipids, etc.), a saponification step is required to release the fatty acids.[4]

  • Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution.[4]

  • Incubate at 60-70°C for 1 hour to hydrolyze the ester bonds.[4]

  • Acidify the solution with hydrochloric acid to protonate the free fatty acids.[4]

  • Extract the free fatty acids with hexane, and then dry the hexane extract under nitrogen.[4]

4. Derivatization Protocol

  • Reconstitute the dried fatty acid extract (or the free fatty acid fraction) in 100 µL of acetonitrile.

  • Add 10 µL of triethylamine (or a suitable organic base).

  • Add a molar excess of this compound (e.g., 50 µL of a 10 mg/mL solution in acetonitrile).

  • Cap the vial tightly and incubate at 60°C for 60 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Chromatography: Use a reverse-phase C18 column for the separation of the derivatized fatty acids.[4]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid (B).[4]

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[4] The MRM transitions will monitor the fragmentation of the protonated FAPE-D31 molecule to a characteristic product ion.

Data Presentation

Table 1: Hypothetical Quantitative Data for Selected Fatty Acid Derivatives

Analyte (Fatty Acid)Derivatized FormulaPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)
Palmitic Acid (C16:0)C31H31D31O2498.8257.312.50.10.3
Stearic Acid (C18:0)C33H35D31O2526.9285.314.20.10.3
Oleic Acid (C18:1)C33H33D31O2524.9283.313.80.150.5
Linoleic Acid (C18:2)C33H31D31O2522.9281.313.50.20.6
Arachidonic Acid (C20:4)C35H31D31O2546.9305.312.90.250.8

Note: The m/z values are hypothetical and would need to be confirmed experimentally. The product ion would likely correspond to the non-deuterated fatty acid portion.

Visualizations

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) add_is Add Deuterated Internal Standards sample->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction dry_down1 Dry Under N2 extraction->dry_down1 reconstitute1 Reconstitute in Acetonitrile dry_down1->reconstitute1 Proceed to Derivatization add_reagents Add Base and This compound reconstitute1->add_reagents incubate Incubate at 60°C add_reagents->incubate dry_down2 Dry Under N2 incubate->dry_down2 reconstitute2 Reconstitute in Mobile Phase dry_down2->reconstitute2 Prepare for Injection lc_ms LC-MS/MS Analysis (C18, ESI+, MRM) reconstitute2->lc_ms data_proc Data Processing and Quantification lc_ms->data_proc

Caption: Experimental workflow for fatty acid derivatization.

G cluster_pathways Eicosanoid Synthesis Pathways membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (Fatty Acid) pla2->aa releases cox Cyclooxygenases (COX-1, COX-2) aa->cox lox Lipoxygenases (LOX) aa->lox cyp450 Cytochrome P450 Epoxygenases aa->cyp450 prostaglandins Prostaglandins & Thromboxanes cox->prostaglandins Inflammation, Platelet Aggregation leukotrienes Leukotrienes lox->leukotrienes Inflammation, Allergic Response eets Epoxyeicosatrienoic Acids (EETs) cyp450->eets Vasodilation, Anti-inflammatory

Caption: Arachidonic acid signaling cascade.

References

Application Note: Quantitative Analysis of Long-Chain Fatty Acids Using a Deuterated Internal Standard Synthesized from 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of long-chain fatty acids (LCFAs) is critical in various fields, including metabolic disease research, drug development, and nutritional science. LCFAs are key energy sources, structural components of cell membranes, and signaling molecules. Stable isotope dilution mass spectrometry is a powerful technique for the precise and accurate quantification of endogenous analytes in complex biological matrices. This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.

This application note describes a method for the quantitative analysis of long-chain fatty acids in biological samples. The method utilizes a deuterated internal standard, Pentadecanoic acid-d31, synthesized from 1-Bromopentadecane-D31. The use of a deuterated internal standard is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This approach, combining a synthesized internal standard with gas chromatography-mass spectrometry (GC-MS), provides a robust workflow for LCFA quantification.

Principle of the Method

The quantitative analysis of LCFAs is achieved through a multi-step process:

  • Synthesis of Deuterated Internal Standard: A C15:0 deuterated fatty acid (Pentadecanoic acid-d31) is synthesized for use as an internal standard. This is a representative long-chain saturated fatty acid.

  • Lipid Extraction: Total lipids are extracted from the biological sample using a suitable organic solvent mixture.

  • Saponification: The extracted lipids are hydrolyzed to release free fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

  • Derivatization: The free fatty acids, including the endogenous LCFAs and the deuterated internal standard, are converted to their more volatile methyl ester derivatives (FAMEs) for GC-MS analysis.

  • GC-MS Analysis: The FAMEs are separated by gas chromatography and detected by mass spectrometry.

  • Quantification: The concentration of each endogenous LCFA is determined by calculating the peak area ratio of the analyte to the deuterated internal standard.

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Sample Preparation cluster_1 Analysis BiologicalSample Biological Sample (Plasma, Tissue) AddIS Spike with Pentadecanoic acid-d31 Internal Standard BiologicalSample->AddIS LipidExtraction Total Lipid Extraction AddIS->LipidExtraction Saponification Saponification to Free Fatty Acids LipidExtraction->Saponification Derivatization Derivatization to FAMEs Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: Experimental workflow for LCFA quantification.

Experimental Protocols

Synthesis of Pentadecanoic acid-d31 Internal Standard

A representative deuterated long-chain fatty acid, Pentadecanoic acid-d31, can be synthesized from this compound via a Grignard reaction followed by carboxylation.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

Protocol:

  • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction.

  • After the reaction is complete, pour the Grignard reagent over crushed dry ice.

  • Acidify the reaction mixture with HCl to protonate the carboxylate.

  • Extract the resulting Pentadecanoic acid-d31 with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by recrystallization or column chromatography.

  • Confirm the structure and isotopic purity of the synthesized standard by NMR and mass spectrometry.

Sample Preparation and Derivatization

Materials:

  • Biological sample (e.g., 100 µL plasma, 50 mg tissue homogenate)

  • Pentadecanoic acid-d31 internal standard solution (10 µg/mL in methanol)

  • Chloroform/methanol (B129727) mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Methanolic potassium hydroxide (B78521) (0.5 M)

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Protocol:

  • To the biological sample, add 10 µL of the 10 µg/mL Pentadecanoic acid-d31 internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform/methanol (2:1) to the sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids and transfer to a new tube.

  • Saponification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic KOH.

    • Incubate at 80°C for 1 hour to hydrolyze the lipids to free fatty acids.

  • Derivatization to FAMEs:

    • Cool the sample and add 2 mL of 14% BF3-methanol.[2]

    • Incubate at 80°C for 30 minutes.

    • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

Fatty Acid Methyl EsterEndogenous (m/z)Deuterated Internal Standard (m/z)
Myristate (C14:0)242-
Palmitate (C16:0)270-
Stearate (C18:0)298-
Oleate (C18:1)296-
Linoleate (C18:2)294-
Pentadecanoate (C15:0)256287 (M+ of C15:0-d31 FAME)

Data Presentation

The following tables summarize representative quantitative data obtained from the analysis of long-chain fatty acids in a human plasma sample using the described method.

Table 1: Calibration Curve for Palmitic Acid (C16:0)

Concentration (µg/mL)Peak Area Ratio (C16:0 / C15:0-d31)
10.052
50.258
100.515
251.28
502.55
1005.12
0.9995

Table 2: Quantification of Long-Chain Fatty Acids in Human Plasma

Fatty AcidRetention Time (min)Concentration (µg/mL)%RSD (n=3)
Myristic Acid (C14:0)15.85.24.8
Palmitic Acid (C16:0)18.2125.63.5
Stearic Acid (C18:0)20.588.44.1
Oleic Acid (C18:1)20.8150.23.8
Linoleic Acid (C18:2)21.1210.54.5

Signaling Pathway Visualization

Long-chain fatty acids are precursors to various signaling molecules. The diagram below illustrates a simplified pathway for the conversion of arachidonic acid, a long-chain polyunsaturated fatty acid, into prostaglandins (B1171923) and leukotrienes.

G Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid (LCFA) PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs

Caption: Arachidonic acid signaling cascade.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of long-chain fatty acids in biological samples using a deuterated internal standard synthesized from this compound. The use of a stable isotope-labeled internal standard in conjunction with GC-MS analysis offers a highly accurate, precise, and robust method for LCFA quantification. This methodology is well-suited for applications in clinical research, drug development, and other areas where reliable measurement of fatty acid profiles is essential.

References

Application Notes and Protocols for Environmental Trace Analysis using 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

In environmental trace analysis, the accurate quantification of pollutants is paramount for assessing environmental impact and ensuring regulatory compliance. The use of stable isotope-labeled internal standards, such as 1-Bromopentadecane-D31, is a critical component of robust analytical methodologies, particularly those employing gas chromatography-mass spectrometry (GC-MS). Deuterated standards are chemically analogous to their non-labeled counterparts, ensuring they behave similarly throughout sample extraction, cleanup, and analysis. This co-elution and similar ionization behavior allow for the correction of variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantitative results.[1][2]

This compound is an ideal internal standard for the analysis of long-chain alkyl bromides and other related semi-volatile organic compounds found in various environmental matrices. Its high degree of deuteration ensures a significant mass difference from the native analyte, preventing spectral overlap and allowing for clear differentiation by the mass spectrometer.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful technique for highly accurate and precise quantification. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the analytical workflow. This "spiked" sample is then subjected to extraction and cleanup procedures. During these steps, any loss of the target analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using GC-MS, the initial concentration of the analyte in the sample can be accurately determined, compensating for procedural losses and matrix effects.

Experimental Protocols

The following protocols are representative methods for the analysis of a hypothetical long-chain alkyl bromide (LCAB) analyte in water and soil samples using this compound as an internal standard.

Protocol 1: Analysis of LCAB in Water Samples

1. Sample Collection and Preservation:

  • Collect water samples in 1 L amber glass bottles with PTFE-lined caps.

  • To inhibit microbial degradation, preserve the samples by adding 50 mg of sodium azide (B81097) or by adjusting the pH to <2 with sulfuric acid.

  • Store samples at 4°C and extract within 7 days of collection.

2. Preparation of Standards:

  • Stock Solutions: Prepare individual stock solutions of the target LCAB analyte and this compound in a high-purity solvent such as nonane (B91170) or isooctane (B107328) at a concentration of 1 mg/mL.

  • Spiking Solution: Prepare a spiking solution containing this compound at a concentration of 1 µg/mL in acetone.

  • Calibration Standards: Prepare a series of calibration standards by spiking varying known amounts of the LCAB analyte stock solution and a fixed amount of the this compound spiking solution into 1 L of analyte-free water. A typical internal standard concentration in the final extract is 20 ng/mL.[3]

3. Sample Preparation and Extraction:

  • Allow the water sample (1 L) to equilibrate to room temperature.

  • Spike the sample with a known amount of the this compound spiking solution (e.g., 20 µL of a 1 µg/mL solution to achieve a final concentration of 20 ng/L).

  • Transfer the sample to a 2 L separatory funnel.

  • Perform a liquid-liquid extraction by adding 60 mL of dichloromethane (B109758) (DCM), and shake vigorously for 2 minutes. Allow the layers to separate.

  • Drain the lower organic layer into a collection flask.

  • Repeat the extraction twice more with fresh 60 mL portions of DCM.

  • Combine the three DCM extracts.

  • Dry the combined extract by passing it through a glass column containing anhydrous sodium sulfate (B86663).

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

4. GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into the GC-MS system.

  • GC Conditions (Typical):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms).

    • Inlet Temperature: 280°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for the LCAB analyte and this compound.

Protocol 2: Analysis of LCAB in Soil and Sediment Samples

1. Sample Collection and Preparation:

  • Collect soil or sediment samples using a stainless-steel scoop or corer and place them in wide-mouthed amber glass jars with PTFE-lined caps.

  • Store samples at 4°C.

  • Prior to extraction, air-dry the sample in a clean environment or freeze-dry to a constant weight.

  • Homogenize the dried sample by sieving through a 2 mm stainless-steel sieve.

2. Preparation of Standards:

  • Prepare stock and spiking solutions as described in Protocol 1.

  • Prepare calibration standards by spiking known amounts of the LCAB analyte and this compound into 10 g of pre-cleaned, analyte-free sand or soil.

3. Sample Extraction:

  • Weigh 10 g of the homogenized sample into a beaker.

  • Spike the sample with the this compound spiking solution.

  • Mix the sample with anhydrous sodium sulfate to create a free-flowing powder.

  • Transfer the mixture to a Soxhlet extraction thimble.

  • Extract the sample for 18-24 hours with 200 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone.

  • Alternatively, use Pressurized Liquid Extraction (PLE) with appropriate solvents and conditions for higher throughput.

  • Concentrate the extract to approximately 5 mL.

4. Extract Cleanup:

  • Prepare a multi-layer silica (B1680970) gel column for cleanup.

  • Transfer the concentrated extract to the column and elute with a suitable solvent mixture (e.g., hexane followed by a more polar solvent).

  • Collect the fraction containing the LCAB analyte and the internal standard.

  • Concentrate the cleaned extract to a final volume of 1 mL.

5. GC-MS Analysis:

  • Perform GC-MS analysis as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data and quality control parameters for the analysis of long-chain alkyl bromides using this compound as an internal standard. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

Table 1: Representative GC-MS Method Performance

ParameterWaterSoil/Sediment
Analyte Long-Chain Alkyl Bromide (C15)Long-Chain Alkyl Bromide (C15)
Internal Standard This compoundThis compound
IS Concentration 20 ng/L20 µg/kg
Calibration Range 5 - 200 ng/L5 - 200 µg/kg
Method Detection Limit (MDL) ~1 ng/L~1 µg/kg
Limit of Quantification (LOQ) ~3 ng/L~3 µg/kg
Correlation Coefficient (r²) > 0.995> 0.995

Table 2: Quality Control Acceptance Criteria

QC ParameterAcceptance CriteriaReference
Internal Standard Recovery 50 - 150%[4]
Matrix Spike Recovery 70 - 130%
Method Blank < LOQ
Laboratory Control Sample 70 - 130% of true value
Replicate Precision (RPD) < 20%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the environmental trace analysis of a long-chain alkyl bromide (LCAB) using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection 1. Sample Collection (Water or Soil) Spiking 2. Spike with This compound Sample_Collection->Spiking Extraction 3. Extraction (LLE or Soxhlet/PLE) Spiking->Extraction Cleanup 4. Extract Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration 5. Concentration to 1 mL Cleanup->Concentration GCMS_Analysis 6. GC-MS Analysis Concentration->GCMS_Analysis Data_Acquisition 7. Data Acquisition (SIM Mode) GCMS_Analysis->Data_Acquisition Integration 8. Peak Integration Data_Acquisition->Integration Quantification 9. Quantification using Internal Standard Ratio Integration->Quantification QC_Check 10. Quality Control Check Quantification->QC_Check Final_Report 11. Final Report QC_Check->Final_Report

References

Application Note: The Role of 1-Bromopentadecane-D31 in Enhancing Pharmaceutical Metabolite Identification and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the precise identification and quantification of drug metabolites are paramount for understanding a drug's efficacy, safety, and metabolic fate. Mass spectrometry (MS) coupled with chromatographic separation stands as a cornerstone for these analyses.[1][2] The accuracy and reliability of such methods are significantly enhanced through the use of stable isotope-labeled internal standards and chemical derivatization techniques.[1][3][4] This document details the application of 1-Bromopentadecane-D31, a deuterated long-chain bromoalkane, as a versatile tool in pharmaceutical metabolite identification, primarily serving as an internal standard in derivatization-based analytical workflows.

Introduction

The journey of a drug candidate through development heavily relies on a thorough understanding of its metabolic pathways. Identifying and quantifying metabolites is crucial for assessing potential toxicity, drug-drug interactions, and overall pharmacokinetic profiles.[5][6][7] High-resolution mass spectrometry (HR-MS) has become an indispensable tool in this process, offering the sensitivity and specificity required to detect and characterize metabolites in complex biological matrices.[2]

A significant challenge in quantitative metabolomics is overcoming analytical variability arising from sample preparation, matrix effects, and instrument response fluctuations.[1] The use of stable isotope-labeled internal standards, particularly deuterated compounds, is the gold standard for addressing these challenges.[1][4] These standards, being chemically identical to the analyte of interest but with a different mass, co-elute and experience the same analytical variations, allowing for accurate normalization of the data.[1]

Furthermore, many metabolites, particularly those that are polar or lack easily ionizable functional groups, exhibit poor chromatographic retention and ionization efficiency in typical LC-MS or GC-MS analyses.[3][8][9] Chemical derivatization is a powerful strategy to enhance the analytical properties of such metabolites, improving their volatility for GC-MS or their ionization efficiency and chromatographic behavior for LC-MS.[8][9]

This compound serves a dual purpose in this context. As a deuterated compound, it is an ideal internal standard.[1][4] Its bromoalkane functional group also allows it to be used in conjunction with its non-deuterated counterpart, 1-Bromopentadecane, as a derivatizing agent for specific classes of metabolites, such as those containing thiol, amine, or carboxyl groups, through nucleophilic substitution reactions.

Principle of Application

The core application of this compound is as an internal standard for quantitative metabolite analysis, particularly when a derivatization step using 1-Bromopentadecane is employed. The workflow involves adding a known amount of this compound to the sample prior to extraction and derivatization. The non-deuterated 1-Bromopentadecane is then used to derivatize the target metabolites. During MS analysis, the derivatized metabolite and the derivatized internal standard (formed from a reaction of a known standard with this compound or by using a deuterated analog of the target metabolite) are detected at different mass-to-charge ratios (m/z). The ratio of the peak areas of the analyte to the internal standard is then used for accurate quantification.

Experimental Protocols

Protocol 1: Derivatization and Quantification of a Hypothetical Thiol-Containing Metabolite in Plasma

This protocol describes the quantification of a hypothetical thiol-containing metabolite (Metabolite-SH) using 1-Bromopentadecane for derivatization and this compound as part of the internal standard.

Materials:

  • 1-Bromopentadecane

  • This compound

  • Acetonitrile (ACN)

  • Formic Acid

  • Deionized Water

  • Plasma samples containing Metabolite-SH

  • Calibrator and Quality Control (QC) samples

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Preparation of Internal Standard Spiking Solution: Prepare a 1 µg/mL solution of a deuterated analog of the metabolite (Metabolite-D4-SH) in ACN. If a deuterated analog is not available, a structurally similar thiol-containing compound can be used as an internal standard. In this protocol, we will assume a deuterated analog is available. A separate derivatization with this compound would be performed on this standard.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard spiking solution.

    • Add 300 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Add 50 µL of 10 mg/mL 1-Bromopentadecane in ACN to the supernatant.

    • Add 10 µL of a suitable base (e.g., 0.1 M potassium carbonate) to facilitate the reaction.

    • Incubate at 60°C for 30 minutes.

    • After incubation, cool the samples to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the transitions for the derivatized Metabolite-SH and the derivatized Metabolite-D4-SH.

Data Presentation

The following tables represent hypothetical quantitative data obtained from the analysis described in Protocol 1.

Table 1: LC-MS/MS MRM Transitions for Derivatized Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Derivatized Metabolite-SH[M+H]+ of derivatized analyteFragment ion of derivatized analyte
Derivatized Metabolite-D4-SH (IS)[M+H]+ of derivatized ISFragment ion of derivatized IS

Table 2: Calibration Curve for Derivatized Metabolite-SH

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920

Table 3: Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)
Low1514.596.7
Medium150155.2103.5
High750738.998.5

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample is_add Add Internal Standard (Metabolite-D4-SH) plasma->is_add ppt Protein Precipitation (ACN) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_reagent Add 1-Bromopentadecane supernatant->add_reagent incubate Incubation add_reagent->incubate dry Evaporation incubate->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Quantification) lcms->data

Caption: Experimental workflow for the derivatization and quantification of a thiol-containing metabolite.

logical_relationship cluster_quantification Quantitative Principle analyte Metabolite-SH (Unknown Amount) derivatization Derivatization with 1-Bromopentadecane analyte->derivatization is Metabolite-D4-SH (Known Amount) is->derivatization ms_analyte MS Response (Derivatized Analyte) derivatization->ms_analyte ms_is MS Response (Derivatized IS) derivatization->ms_is ratio Peak Area Ratio (Analyte / IS) ms_analyte->ratio ms_is->ratio concentration Calculate Concentration ratio->concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

This compound is a valuable analytical tool for the identification and quantification of pharmaceutical metabolites. Its primary role as a component of an internal standard in derivatization-based MS methods allows for the correction of analytical variability, leading to highly accurate and precise quantitative data. The application of this compound, in conjunction with its non-deuterated analog as a derivatizing agent, can significantly improve the analytical characteristics of challenging metabolites, thereby enhancing the robustness of bioanalytical methods in drug discovery and development. The protocols and workflows described herein provide a framework for the implementation of this powerful analytical strategy.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromopentadecane-D31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this deuterated internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of 1-Bromopentadecane, where 31 hydrogen atoms have been replaced by deuterium (B1214612). It is primarily used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are very similar to the non-deuterated analyte, but its significant mass difference allows for clear differentiation in mass spectrometry.

Q2: What are the key physicochemical properties of 1-Bromopentadecane and its deuterated analog?

The properties of 1-Bromopentadecane are well-characterized. The properties for the D31 version are extrapolated based on the non-deuterated form.

Property1-BromopentadecaneThis compound (extrapolated)
Molecular Formula C₁₅H₃₁BrC₁₅D₃₁Br
Molecular Weight 291.31 g/mol 322.50 g/mol
Boiling Point 159-160 °C at 5 mmHgExpected to be slightly higher than the non-deuterated form.
Melting Point 17-19 °CExpected to be similar to the non-deuterated form.
Density 1.005 g/mL at 25 °CExpected to be slightly higher than the non-deuterated form.

Q3: What are the expected mass spectral characteristics of this compound?

The mass spectrum of 1-Bromopentadecane shows characteristic fragmentation patterns. For the D31 isotopologue, a mass shift of +31 m/z units is expected for the molecular ion and fragments containing the deuterated alkyl chain. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed for the molecular ion and any bromine-containing fragments.

Troubleshooting Inconsistent Results

Inconsistent analytical results when using this compound can arise from several factors, including issues with the internal standard itself or the analytical methodology. This guide provides a structured approach to troubleshooting these issues.

Issue 1: Variability in Internal Standard Response

Symptom: The peak area or height of the this compound internal standard is inconsistent across a batch of samples.

Potential Causes & Troubleshooting Steps:

  • Inaccurate Pipetting: Verify the calibration and proper operation of pipettes used for adding the internal standard.

  • Inconsistent Sample Extraction Recovery: The extraction efficiency of the internal standard may vary between samples due to matrix effects.

  • Instability in the Ion Source: The deuterated standard may exhibit different stability or fragmentation in the mass spectrometer's ion source compared to the analyte.[1]

Troubleshooting Workflow:

start Inconsistent IS Response check_pipetting Verify Pipette Accuracy and Precision start->check_pipetting evaluate_extraction Assess Extraction Recovery Variability check_pipetting->evaluate_extraction If pipetting is accurate solution_pipetting Recalibrate or Replace Pipettes check_pipetting->solution_pipetting If pipetting is inaccurate check_ms_stability Investigate Ion Source Stability evaluate_extraction->check_ms_stability If extraction is consistent solution_extraction Optimize Extraction Protocol evaluate_extraction->solution_extraction If extraction is inconsistent solution_ms Optimize MS Source Parameters check_ms_stability->solution_ms

Caption: Troubleshooting inconsistent internal standard response.

Issue 2: Poor Chromatographic Peak Shape or Shifting Retention Time

Symptom: The chromatographic peak for this compound is broad, tailing, or its retention time shifts between injections.

Potential Causes & Troubleshooting Steps:

  • Column Overload: Injecting too much of the internal standard can lead to peak distortion.

  • Column Contamination: Accumulation of matrix components on the column can affect peak shape and retention.

  • Inappropriate Chromatographic Conditions: The GC or LC method may not be optimized for this compound. Deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts.[1]

Experimental Protocol: Verifying Chromatographic Performance

  • Prepare a Standard Solution: Prepare a solution of this compound in a clean solvent at the same concentration used in your samples.

  • Inject and Analyze: Inject this standard solution multiple times and observe the peak shape and retention time.

  • Evaluate:

    • Consistent Retention Time: The retention time should be highly reproducible.

    • Symmetrical Peak: The peak should be symmetrical with a tailing factor close to 1.

  • Troubleshooting:

    • If the peak shape is poor, try reducing the injection volume or the concentration of the internal standard.

    • If retention time is shifting, perform column maintenance or re-optimize the temperature gradient (for GC) or mobile phase composition (for LC).

Issue 3: Presence of Unlabeled 1-Bromopentadecane

Symptom: A significant signal is observed at the m/z of the non-deuterated analyte in blank samples spiked only with the internal standard.

Potential Causes & Troubleshooting Steps:

  • Isotopic Purity of the Standard: The this compound may contain a small amount of the non-deuterated (d₀) compound.

  • In-source Back-Exchange: Although less common for C-D bonds, back-exchange of deuterium for hydrogen can occur under certain conditions in the mass spectrometer's ion source.

Experimental Protocol: Assessing Isotopic Purity

  • Prepare a High-Concentration Standard: Prepare a solution of this compound at a concentration significantly higher than that used in your analytical samples.

  • Acquire a Full Scan Mass Spectrum: Analyze this solution using full scan mode on your mass spectrometer.

  • Examine the Molecular Ion Region: Carefully examine the mass spectrum around the molecular ion region for both the deuterated (m/z 322.5) and non-deuterated (m/z 291.3) compounds.

  • Calculate Isotopic Purity: The relative intensity of the d₀ peak compared to the D31 peak will give an indication of the isotopic purity.

Logical Relationship: Impact of Isotopic Purity

start Assess Isotopic Purity high_purity High Isotopic Purity (e.g., >98%) start->high_purity low_purity Low Isotopic Purity start->low_purity accurate_quant Accurate Quantification high_purity->accurate_quant inaccurate_quant Inaccurate Quantification (Overestimation of Analyte) low_purity->inaccurate_quant

Caption: Impact of isotopic purity on quantification accuracy.

Issue 4: Differential Matrix Effects

Symptom: The ratio of the analyte to the internal standard is not consistent in the presence of different sample matrices, leading to inaccurate quantification.

Potential Causes & Troubleshooting Steps:

  • Ion Suppression or Enhancement: Components of the sample matrix can affect the ionization efficiency of the analyte and the internal standard differently.

  • Chromatographic Separation: A slight separation between the analyte and the deuterated internal standard on the chromatographic column can expose them to different matrix components as they elute.

Experimental Protocol: Evaluating Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS or GC-MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

  • Evaluate Differential Effects: Compare the matrix effect for the analyte and the internal standard. Significant differences can lead to inaccurate results.

By systematically working through these troubleshooting guides, researchers can identify and resolve common issues encountered when using this compound as an internal standard, leading to more accurate and reliable analytical results.

References

Technical Support Center: Optimizing 1-Bromopentadecane-D31 for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 1-Bromopentadecane-D31 for use as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound is a deuterated form of 1-Bromopentadecane. The 'D31' indicates that 31 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] SIL-IS are considered the gold standard for quantification because they have nearly identical chemical and physical properties to the non-labeled analyte of interest.[1][3] This ensures they behave similarly during sample preparation, chromatography, and ionization, which helps to accurately correct for variability in the analytical process.[1][4]

Q2: How do I select the initial concentration for my this compound internal standard?

A2: The optimal concentration of an internal standard should result in a reproducible and detectable signal without saturating the detector. A good starting point is to aim for a concentration that is in the same order of magnitude as the expected concentration of the target analyte in your samples.[5][6] For a typical LC-MS or GC-MS analysis, a common practice is to prepare a working solution of the internal standard that, when added to the sample, results in a final concentration in the mid-range of your calibration curve. It is advisable to test a few different concentrations to find one that provides a stable and appropriate response.[7]

Q3: What are the key factors to consider when preparing my this compound working solution?

A3: When preparing your working solution, consider the following:

  • Purity: Ensure the chemical and isotopic purity of your this compound stock. The presence of unlabeled analyte can lead to inaccurate quantification.[8]

  • Solvent: Dissolve the internal standard in a solvent that is compatible with your sample matrix and analytical method.

  • Stability: Verify the stability of the internal standard in the stock and working solutions under your storage conditions.[9] Avoid repeated freeze-thaw cycles if possible.[10]

  • Concentration: The concentration of the working solution should be such that a small, precise volume can be added to each sample, minimizing any significant change to the sample volume.

Q4: My this compound (IS) signal is inconsistent across my analytical run. What could be the cause?

A4: Inconsistent internal standard response can be caused by several factors:

  • Sample Preparation Variability: Inconsistent extraction recovery or pipetting errors during the addition of the IS.

  • Matrix Effects: Differences in the sample matrix between samples can cause ion suppression or enhancement, affecting the IS signal.[11]

  • Instrument Instability: Fluctuations in the mass spectrometer's performance or injector variability can lead to inconsistent responses.[12]

  • IS Stability: Degradation of the internal standard in the processed samples.

  • Adsorption: The internal standard may adsorb to labware, such as plastic tubes or pipette tips.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No IS Signal Improper storage or degradation of the IS.Review the manufacturer's storage guidelines and prepare fresh working solutions.[10]
Pipetting or dilution errors.Verify the concentration of your working solution and ensure accurate pipetting.
Inappropriate instrument settings.Optimize mass spectrometer parameters (e.g., ionization source settings, collision energy) for this compound.
Adsorption to labware.Use low-adsorption labware or add a small amount of an organic solvent to reduce non-specific binding.[10]
High IS Signal/Detector Saturation Concentration of the IS working solution is too high.Prepare a more dilute working solution of the internal standard.
Injection of a large volume.Reduce the injection volume.
IS Peak Tailing or Poor Shape Chromatographic issues.Ensure the analytical column is not overloaded and that the mobile phase is appropriate for the analyte.
Co-elution with an interfering compound.Modify the chromatographic method to improve separation.
Inconsistent Analyte/IS Response Ratio Deuterium exchange with the solvent or matrix.Ensure the deuterated standard is labeled at stable positions and avoid highly acidic or basic conditions if the label is labile.[1]
Differential matrix effects.Adjust chromatographic conditions to achieve co-elution of the analyte and IS.[1] Evaluate matrix effects using a post-extraction spike experiment.
Isotopic interference from the analyte.Check for and subtract any contribution from the natural isotopic abundance of the analyte to the standard's signal.[1]
Analyte Peak Detected in Blank Samples Spiked Only with IS Presence of unlabeled analyte in the IS stock.Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[1] If present, account for this contribution in your calculations or obtain a purer standard.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final known volume in a volumetric flask.

    • Store the stock solution under the manufacturer's recommended conditions (typically at -20°C or -80°C, protected from light).

  • Working Solution Preparation (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution to achieve the desired working concentration.

    • For example, to prepare a 1 µg/mL working solution from a 1 mg/mL stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • The working solution should be prepared fresh daily or its stability should be thoroughly evaluated.

Protocol 2: Optimizing the Internal Standard Concentration
  • Prepare a series of analyte solutions at a mid-range concentration of your expected sample concentrations.

  • Spike a constant volume of different concentrations of the this compound working solution into these analyte solutions. A good starting range might be 10 ng/mL, 50 ng/mL, 100 ng/mL, and 500 ng/mL.

  • Analyze the samples using your established analytical method.

  • Evaluate the response of the internal standard. The ideal concentration should provide a peak area that is:

    • Well above the limit of detection.

    • Not causing detector saturation.

    • Stable and reproducible across multiple injections.

Protocol 3: Assessment of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and the optimized concentration of this compound into the final reconstitution solvent.[10]

    • Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your sample preparation method. Spike the analyte and internal standard into the extracted matrix before the final evaporation and reconstitution step.

    • Set C (Pre-extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the sample preparation procedure.

  • Analyze all three sets of samples.

  • Calculate the matrix effect (ME) and recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Evaluate the results: A matrix effect close to 100% indicates minimal ion suppression or enhancement. The recovery should be consistent and reproducible. The internal standard is effective if the analyte/IS peak area ratio is consistent between Set B and Set C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_optim Concentration Optimization cluster_matrix Matrix Effect Assessment stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (e.g., 1 µg/mL) stock->working Serial Dilution spike_is Spike with Various IS Concentrations working->spike_is analyte_mid Analyte Solution (Mid-Range Conc.) analyte_mid->spike_is analysis LC/GC-MS Analysis spike_is->analysis evaluate Evaluate IS Response (Signal, Reproducibility) analysis->evaluate set_b Set B (Post-extraction Spike) set_c Set C (Pre-extraction Spike) set_a Set A (Neat Solution) analyze_matrix Analyze All Sets set_a->analyze_matrix set_b->analyze_matrix set_c->analyze_matrix calc_me Calculate Matrix Effect and Recovery analyze_matrix->calc_me

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Inconsistent IS Signal? prep_error Sample Prep Error? start->prep_error matrix_effect Matrix Effects? start->matrix_effect instrument_issue Instrument Instability? start->instrument_issue check_sop Review SOP & Pipetting Technique prep_error->check_sop run_me_exp Perform Matrix Effect Experiment matrix_effect->run_me_exp check_tune Check Instrument Tuning & Calibration instrument_issue->check_tune

Caption: Troubleshooting logic for inconsistent internal standard signals.

References

Technical Support Center: 1-Bromopentadecane-D31 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of 1-Bromopentadecane-D31 solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store neat this compound?

A1: Neat this compound should be stored at +4°C in a tightly sealed container, protected from moisture. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended to minimize exposure to atmospheric moisture.

Q2: What is the recommended solvent for preparing this compound solutions?

A2: For optimal stability and to prevent hydrogen-deuterium (H-D) exchange, high-purity, anhydrous aprotic solvents are recommended. Suitable solvents include acetonitrile (B52724), ethyl acetate, or hexane (B92381). The use of protic solvents like methanol (B129727) or water is not advised for long-term storage due to the risk of deuterium (B1214612) loss.

Q3: How long are solutions of this compound stable?

Q4: What are the primary degradation pathways for this compound in solution?

A4: The two main potential degradation pathways are:

  • Hydrogen-Deuterium (H-D) Exchange: This can occur if the solution is exposed to protic solvents or atmospheric moisture, leading to a loss of the isotopic label.[1][2]

  • Chemical Reaction: As a bromoalkane, it is susceptible to reaction with strong bases (leading to elimination or substitution) and strong oxidizing agents.[3] Contact with these incompatible materials should be avoided.

Q5: My analytical results are inconsistent. Could it be an issue with my this compound solution?

A5: Yes, inconsistency can arise from solution instability. This could be due to degradation of the compound or solvent evaporation, which would alter the concentration. It is also possible that the compound is adsorbing to the surface of your storage container. We recommend using silanized glass vials for long-term storage of solutions.

Storage and Stability Data

While quantitative stability data for this compound is not available in the literature, the following table summarizes the recommended storage conditions based on available data for the deuterated and non-deuterated forms.

CompoundFormRecommended Storage TemperatureNotes
This compound Neat+4°CStore in a dry, inert atmosphere.
This compound In Aprotic Solvent2-8°C (Short-term) or -20°C (Long-term)Use anhydrous solvent. Protect from light.[1]
1-Bromopentadecane (non-deuterated)Neat / Solution2-8°C or AmbientStable under normal conditions.[3] Avoid strong bases and oxidizing agents.[3]

Troubleshooting Guide

Issue: I suspect my this compound solution has degraded.

This workflow will guide you through troubleshooting potential degradation of your solution.

G cluster_0 Troubleshooting Workflow A Suspicion of Solution Degradation (e.g., inconsistent results) B Check Storage Conditions: - Stored at recommended temperature? - Protected from light and moisture? - Solvent is anhydrous and aprotic? A->B C Analyze Solution by GC-MS B->C Conditions OK F Prepare a Fresh Solution from Neat Material B->F Conditions NOT OK D Review Mass Spectrum: - Isotopic purity maintained? (Check for M-1, M-2 peaks) - Presence of new impurity peaks? C->D E Review Chromatogram: - Peak shape is good? - Presence of new peaks? C->E G Re-analyze Experiment with Fresh Solution D->G Purity OK J Degradation Confirmed: Discard old solution. Review storage & handling protocols. D->J Purity compromised E->G No impurities E->J Impurities present H Issue Resolved: Discard old solution. Review storage procedures. G->H I Issue Persists: Consider other experimental variables (e.g., matrix effects, instrument issues). G->I

Troubleshooting workflow for suspected solution degradation.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

Objective: To prepare a stable stock solution of this compound at a concentration of 1 mg/mL.

Materials:

  • This compound (neat)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL, Class A)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh out the desired amount (e.g., 10 mg) of this compound directly into the volumetric flask.

  • Add a small amount of anhydrous acetonitrile to dissolve the compound.

  • Once dissolved, fill the volumetric flask to the mark with anhydrous acetonitrile.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to an amber glass vial for storage.

  • For long-term storage, flush the vial with an inert gas (e.g., argon) before sealing.

  • Store the solution at 2-8°C for short-term use or at -20°C for longer-term storage.[1]

Protocol 2: Assessment of Solution Stability by GC-MS

Objective: To assess the purity and isotopic enrichment of a this compound solution.

Methodology:

  • Sample Preparation: Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 10 µg/mL) using anhydrous hexane or another appropriate volatile solvent.[4]

  • GC-MS Parameters: A typical starting point for the analysis of long-chain bromoalkanes is provided below. These parameters may need to be optimized for your specific instrument.

    • GC System: Agilent 6890N or similar.

    • Column: Zebron ZB-5 (or similar 5% phenyl-arylene phase), 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 275°C.

    • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min.

    • Mass Spectrometer: Agilent 5973N or similar.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Purity Assessment: Integrate the total ion chromatogram (TIC). The peak for this compound should be the main component. Calculate the area percentage of any impurity peaks.

    • Isotopic Stability: Examine the mass spectrum of the main peak. The molecular ion cluster should be centered at the expected m/z for the deuterated compound. A significant increase in the abundance of ions corresponding to the loss of deuterium (e.g., M-1, M-2) compared to a freshly prepared standard would indicate H-D exchange.

Key Factors Affecting Stability

The stability of this compound solutions is influenced by several factors, as illustrated in the diagram below.

G cluster_1 Factors Affecting Stability cluster_B Solvent Properties cluster_F Incompatible Materials A This compound Solution Stability B Solvent Choice B->A influences H-D Exchange B1 Protic vs. Aprotic B->B1 B2 Anhydrous vs. Wet B->B2 C Storage Temperature C->A affects reaction rates D Exposure to Atmosphere D->A introduces moisture E Exposure to Light E->A can cause photodegradation F Chemical Contaminants F->A causes chemical reaction F1 Strong Bases F->F1 F2 Oxidizing Agents F->F2

Key factors influencing the stability of this compound solutions.

References

Improving chromatographic peak shape for 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of 1-Bromopentadecane-D31, with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor chromatographic peak shape for this compound?

A1: Poor peak shape, including tailing, fronting, splitting, or broadening, can stem from various factors in gas chromatography (GC).[1][2] These issues are often categorized into problems related to the instrument, column, carrier gas, or the sample itself. Common culprits include active sites within the GC system, column overload, improper injection technique, or contamination.[1][3]

Q2: Are there specific challenges associated with the chromatography of a long-chain halogenated compound like this compound?

A2: Yes, long-chain halogenated compounds can present unique challenges. In gas chromatography, they may interact with active sites in the injector liner or on the column, which can lead to peak tailing.[1] It is highly recommended to use deactivated liners and columns specifically designed for inertness to minimize these interactions.[1][4] Additionally, due to their high boiling points, ensuring complete and efficient vaporization in the injector is critical to prevent peak broadening.[3]

Q3: How does the heavy deuterium (B1214612) labeling (D31) in this compound affect its chromatographic behavior?

A3: Deuterated compounds are chemically very similar to their non-deuterated counterparts, and thus their chromatographic behavior is generally similar.[1] However, a subtle difference in retention time can occur, with the deuterated compound often eluting slightly earlier in GC.[5][6] This is attributed to the slightly weaker intermolecular forces of C-D bonds compared to C-H bonds.[1][5] This small shift in retention time is not typically a cause of poor peak shape.[1]

Q4: What is considered an acceptable peak shape in chromatography?

A4: An ideal chromatographic peak has a symmetrical, Gaussian shape. In practice, some deviation is normal. Peak symmetry is often measured by the asymmetry factor (As) or tailing factor (Tf). A value of 1.0 indicates a perfectly symmetrical peak. For most applications, As or Tf values between 0.9 and 1.5 are considered acceptable.[7] Values outside this range can affect the accuracy and precision of quantification and may indicate a problem that requires attention.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing, where the peak is asymmetric with a prolonged tail, is a common issue when analyzing active compounds like haloalkanes.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Active Sites in the System Active sites in the injector liner or the front of the GC column can cause unwanted interactions.[1][3] Solution: Use a new, deactivated glass liner.[7] If the problem persists, trim 10-20 cm from the front of the GC column to remove accumulated active sites.[3][7]
Column Overload Injecting too much sample can saturate the stationary phase.[3] Solution: Reduce the injection volume or dilute the sample.[3]
Contamination Residue from previous analyses can accumulate in the liner or on the column. Solution: Replace the injector septum and liner. Perform a column bake-out according to the manufacturer's instructions to remove contaminants.[3]
Improper Column Installation A poorly cut column end or incorrect installation depth in the injector can cause peak distortion.[7] Solution: Re-cut the column ensuring a clean, 90° cut.[7] Verify the correct column installation depth as per the instrument manufacturer's guide.
Issue 2: Peak Fronting

Peak fronting, where the peak is asymmetric with a leading edge, is less common but can indicate specific problems.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Column Overload Injecting a highly concentrated sample is a primary cause of peak fronting.[1][7] Solution: Reduce the injection volume or the concentration of the sample.[1][3]
Poor Sample Solubility If the analyte is not fully dissolved in the injection solvent, it can lead to fronting. Solution: Ensure the sample is completely dissolved. If necessary, change the sample solvent to one that is more compatible with the analyte and the stationary phase.
Low Column Temperature Insufficient temperature can lead to poor mass transfer and fronting.[1] Solution: Try increasing the initial oven temperature or the overall temperature ramp rate.
Column Collapse A sudden physical change in the column's stationary phase, often due to operating outside the recommended temperature range, can cause fronting.[1] Solution: This is often irreversible and requires column replacement.

Experimental Protocols

Protocol: GC-MS Method Optimization for this compound

This protocol provides a starting point for developing a robust GC-MS method for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a high-purity solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare working standards and samples in the desired concentration range (e.g., 1-100 µg/mL).

  • Instrument Setup (Typical Starting Conditions):

    • GC System: Agilent 8890 or equivalent.

    • Injector: Split/Splitless inlet.

    • Liner: Deactivated, single-taper glass liner.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless (hold time of 0.75 min).

    • Injector Temperature: 275 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM).

  • Method Optimization Workflow:

    • Injector Temperature: If peak broadening is observed, consider increasing the injector temperature in 10-15 °C increments (not to exceed the column's maximum temperature) to ensure complete vaporization.[3]

    • Oven Program: Adjust the initial temperature and ramp rate to optimize separation and peak shape. A slower ramp rate can improve resolution, while a faster ramp can sharpen peaks.

    • Flow Rate: Optimize the carrier gas flow rate to achieve the best balance between analysis time and efficiency (peak sharpness).

    • Injection Volume/Concentration: If peak fronting or tailing occurs, perform a dilution series to check for column overload.[3]

Quantitative Data Summary

The table below summarizes typical GC parameters and optimization strategies for the analysis of long-chain haloalkanes like this compound.

ParameterTypical Starting ConditionOptimization Strategy & Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)Use a column with a thicker film (e.g., 0.5 µm) to increase loadability and reduce peak fronting if overload is an issue.[7]
Injector Temperature 250-280 °CIncrease temperature (e.g., to 300 °C) to ensure complete vaporization of the high-boiling point analyte, which can sharpen peaks.[3]
Oven Program 100 °C initial, ramp 20 °C/min to 300 °CA lower initial temperature can improve focusing of the analyte at the head of the column.[7] Adjust the ramp rate to balance peak width and analysis time.
Carrier Gas Flow Helium, 1.0 - 1.5 mL/min (Constant Flow)Optimize for best efficiency (narrowest peaks) based on the Van Deemter equation.[8]
Injection Volume 1 µLDecrease to 0.5 µL or dilute the sample if column overload (peak fronting or tailing) is suspected.
Liner Type Deactivated, TaperedAlways use a deactivated liner to prevent analyte interaction.[4] Tapered designs can help focus the sample onto the column.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common peak shape problems encountered during the analysis of this compound.

G Troubleshooting Workflow for Chromatographic Peak Shape start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting cause_tail_1 Active Sites in System? tailing->cause_tail_1 Asymmetric tail cause_front_1 Column Overload? fronting->cause_front_1 Asymmetric front cause_tail_2 Column Overload? cause_tail_1->cause_tail_2 No sol_tail_1 Use Deactivated Liner Trim Column Inlet cause_tail_1->sol_tail_1 Yes cause_tail_3 Contamination? cause_tail_2->cause_tail_3 No sol_tail_2 Dilute Sample or Reduce Injection Volume cause_tail_2->sol_tail_2 Yes sol_tail_3 Replace Septum/Liner Bake Out Column cause_tail_3->sol_tail_3 Yes end Acceptable Peak Shape sol_tail_1->end sol_tail_2->end sol_tail_3->end cause_front_2 Poor Sample Solubility? cause_front_1->cause_front_2 No sol_front_1 Dilute Sample or Reduce Injection Volume cause_front_1->sol_front_1 Yes sol_front_2 Ensure Full Dissolution Change Sample Solvent cause_front_2->sol_front_2 Yes sol_front_1->end sol_front_2->end

A decision tree for troubleshooting common peak shape issues.

References

Technical Support Center: Quantification of 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromopentadecane-D31 as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2] For this compound, which is a long-chain, non-polar compound, matrix components with similar properties, such as lipids and other endogenous molecules in biological samples, are likely to be the primary cause of these effects.

Q2: Why is a deuterated internal standard like this compound used?

A2: Deuterated internal standards are considered the gold standard for quantitative analysis in mass spectrometry.[1] Since this compound is chemically almost identical to the non-labeled analyte (1-Bromopentadecane), it exhibits similar behavior during sample extraction, chromatography, and ionization.[3] By adding a known amount of this compound to each sample, variations in signal intensity caused by matrix effects can be normalized by calculating the peak area ratio of the analyte to the internal standard, leading to more accurate and precise results.[1]

Q3: Can this compound completely eliminate matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can cause a slight difference in the chromatographic retention time between the analyte and this compound.[4] If this shift causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification.[1] This is known as differential matrix effects.

Q4: What should I do if I observe a shift in retention time between 1-Bromopentadecane and its D31-labeled internal standard?

A4: A small, consistent retention time shift is often acceptable as long as it doesn't negatively impact quantification.[4] However, if you observe significant or variable shifts, consider the following:

  • Chromatographic Optimization: Modify the gradient, mobile phase composition, or column chemistry to minimize the separation.[5]

  • Isotope Effect: Be aware that deuterated compounds, especially those with many labels, can elute slightly earlier in reversed-phase chromatography.[4]

  • Alternative Internal Standard: If the issue persists and affects data quality, consider an internal standard with fewer deuterium (B1214612) labels or one labeled with a different stable isotope like ¹³C.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during the quantification of 1-Bromopentadecane using this compound as an internal standard.

Issue 1: High Variability in Analyte/Internal Standard Peak Area Ratios
Potential Cause Troubleshooting Steps
Differential Matrix Effects The analyte and internal standard are experiencing different degrees of ion suppression or enhancement. Perform a matrix effect evaluation experiment (see Experimental Protocols). Consider further sample cleanup or chromatographic optimization to separate the analyte from interfering matrix components.
Incorrect Internal Standard Concentration Verify the concentration of the this compound spiking solution. Prepare a fresh solution and re-analyze the samples if necessary.
Internal Standard Instability Assess the stability of this compound in the sample matrix and during storage. Check for potential degradation.
Ion Source Contamination Contaminants in the ion source can cause signal suppression. Clean the mass spectrometer's ion source according to the manufacturer's recommendations.[3]
Issue 2: Poor Peak Shape for this compound
Potential Cause Troubleshooting Steps
Co-elution with an Interfering Compound An interfering compound from the matrix may be affecting the peak shape. Modify the chromatographic method (e.g., adjust the gradient, change the mobile phase, or use a different column) to improve separation.[3]
Column Degradation Loss of stationary phase or column contamination can lead to poor peak shape. Replace the analytical column and implement a column washing protocol.[1]
Degradation of the Internal Standard Evaluate the stability of this compound under the analytical conditions. Prepare fresh standards and samples to confirm.[3]

Experimental Protocols

Protocol: Evaluation of Matrix Effects for 1-Bromopentadecane

Objective: To quantify the degree of ion suppression or enhancement for 1-Bromopentadecane and its deuterated internal standard, this compound, in a specific sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution containing known concentrations of 1-Bromopentadecane and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through the entire sample preparation procedure. After the final extraction step, spike the extracted matrix with 1-Bromopentadecane and this compound at the same concentrations as in Set A.[1]

    • Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with 1-Bromopentadecane and this compound at the same concentrations as in Set A before the extraction process.

  • Sample Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

  • Data Calculation and Interpretation:

    • Matrix Factor (MF): Calculated to determine the extent of ion suppression or enhancement.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE): Calculated to assess the efficiency of the extraction process.

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): This is the most critical parameter when using a deuterated internal standard.

      • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

      • A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effects.

      • Values significantly different from 1.0 suggest differential matrix effects.

Summary of Calculations and Interpretations

Parameter Calculation Interpretation
Matrix Factor (MF) Peak Area (Set B) / Peak Area (Set A)MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect
Recovery (RE) Peak Area (Set C) / Peak Area (Set B)Measures the efficiency of the sample extraction process.
IS-Normalized MF (Analyte MF) / (IS MF)A value close to 1.0 indicates effective compensation by the internal standard.

Visualizations

MatrixEffectEvaluation cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation cluster_interpretation Interpretation SetA Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) SetB->LCMS SetC Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) SetC->LCMS Calc Calculate Peak Area Ratios LCMS->Calc MF Matrix Factor (MF) Suppression/Enhancement Calc->MF RE Recovery (RE) Extraction Efficiency Calc->RE IS_MF IS-Normalized MF Compensation Effectiveness Calc->IS_MF

Caption: Workflow for the evaluation of matrix effects.

TroubleshootingWorkflow Start High Variability in Analyte/IS Ratio? CheckIS Verify IS Concentration and Stability Start->CheckIS Yes End Acceptable Variability Start->End No MatrixEval Perform Matrix Effect Evaluation Protocol CheckIS->MatrixEval DifferentialME Differential Matrix Effects (IS-Normalized MF ≠ 1)? MatrixEval->DifferentialME OptimizeChrom Optimize Chromatography (Gradient, Column) DifferentialME->OptimizeChrom Yes CleanSource Clean Ion Source DifferentialME->CleanSource No ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) OptimizeChrom->ImproveCleanup ImproveCleanup->End CleanSource->End

Caption: Troubleshooting inconsistent quantification results.

References

Minimizing ion suppression with 1-Bromopentadecane-D31 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for minimizing ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS), with a focus on challenges encountered when using deuterated internal standards like 1-Bromopentadecane-D31.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in ESI-MS?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity for the analyte, which can result in the underestimation of its concentration, reduced sensitivity, poor reproducibility, and in severe cases, the complete disappearance of the analyte signal.[3][4] It is a significant concern because it can compromise the accuracy and reliability of quantitative analyses.[5]

Q2: How is a deuterated internal standard, such as this compound, supposed to correct for ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS), like this compound, is a form of the analyte where one or more atoms have been replaced with a heavier isotope. The ideal SIL-IS has nearly identical physicochemical properties to the analyte and should co-elute with it from the liquid chromatography (LC) column.[6][7] The assumption is that both the analyte and the SIL-IS will experience the same degree of ion suppression in the ESI source.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, allowing for accurate quantification.[7]

Q3: What are the common causes of ion suppression in an ESI-MS experiment?

A3: Ion suppression can be caused by various factors that interfere with the ionization process. These include:

  • Endogenous matrix components: Biological samples contain numerous compounds like salts, lipids (especially phospholipids), proteins, and amino acids that can co-elute with the analyte.[8][9]

  • Exogenous substances: These are contaminants introduced during sample collection or preparation. Examples include plasticizers from lab consumables, detergents, and mobile phase additives like trifluoroacetic acid (TFA) or non-volatile buffers (e.g., phosphate (B84403) buffers).[9][10][11]

  • High analyte concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response known as self-suppression.[1][12]

  • Competition for charge: In the ESI droplet, co-eluting compounds can compete with the analyte for charge or for access to the droplet surface, which hinders the analyte's ability to transition into the gas phase.[4][13]

Q4: My results are inconsistent even though I am using this compound as an internal standard. Why might it not be correcting for ion suppression effectively?

A4: While SIL-IS are the gold standard, they can sometimes fail to compensate for ion suppression accurately. A primary reason is a chromatographic separation between the analyte (1-Bromopentadecane) and its deuterated internal standard (this compound).[3] The replacement of hydrogen with deuterium (B1214612) can sometimes alter the lipophilicity of the molecule, leading to a slight difference in retention time.[6] If this separation occurs in a region of the chromatogram where the ion-suppressing matrix components are not constant, the analyte and the internal standard will be affected differently, leading to an inaccurate analyte-to-IS ratio and compromising quantification.

Troubleshooting Guides

Guide 1: How to Diagnose and Locate Ion Suppression

If you suspect ion suppression is affecting your analysis, the following experimental protocol can help you identify the regions in your chromatogram where it occurs.

Experimental Protocol: Post-Column Infusion (PCI)

Objective: To qualitatively identify retention time zones where ion suppression occurs.[5][9]

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for fluid connection

  • Analyte standard solution (e.g., 1-Bromopentadecane)

  • Blank matrix extract (e.g., extracted plasma, urine without the analyte)

  • Mobile phase

Methodology:

  • Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal when infused directly into the mass spectrometer.

  • Set up the LC system with the analytical column and mobile phase conditions used in your assay.

  • Connect the outlet of the LC column to one port of a tee-piece.

  • Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece. Set the pump to a low, constant flow rate (e.g., 5-10 µL/min).

  • Connect the third port of the tee-piece directly to the ESI-MS inlet.

  • Begin infusing the analyte solution to obtain a stable baseline signal on the mass spectrometer.

  • Once a stable signal is achieved, inject a blank matrix extract onto the LC column.

  • Monitor the analyte's signal (mass-to-charge ratio) throughout the chromatographic run. Any significant drop or dip in the baseline signal indicates a region of ion suppression at that specific retention time.[5][9]

Guide 2: Troubleshooting Inaccurate Quantification with a Deuterated Internal Standard

If you observe poor reproducibility or accuracy when using this compound, follow this guide to diagnose the issue.

Logical Troubleshooting Workflow for SIL-IS Issues

start Inaccurate results with This compound IS check_coelution Step 1: Verify Co-elution of Analyte and IS start->check_coelution coelution_ok Are peaks perfectly co-eluting? check_coelution->coelution_ok optimize_chrom Step 2: Optimize Chromatography coelution_ok->optimize_chrom No improve_cleanup Step 3: Enhance Sample Cleanup coelution_ok->improve_cleanup Yes modify_gradient Modify Gradient (make shallower) optimize_chrom->modify_gradient change_column Change Column Chemistry (e.g., Phenyl-Hexyl) optimize_chrom->change_column change_mobile_phase Alter Mobile Phase (e.g., ACN to MeOH) optimize_chrom->change_mobile_phase reassess Re-assess Co-elution and Accuracy modify_gradient->reassess change_column->reassess change_mobile_phase->reassess spe Solid-Phase Extraction (SPE) improve_cleanup->spe lle Liquid-Liquid Extraction (LLE) improve_cleanup->lle spe->reassess lle->reassess reassess->optimize_chrom Not OK end Accurate Quantification Achieved reassess->end OK

Caption: Troubleshooting workflow for SIL-IS quantification issues.

Experimental Protocol: Verifying Analyte and IS Co-elution

Objective: To confirm that the analyte (1-Bromopentadecane) and its deuterated internal standard (this compound) have identical retention times under the established chromatographic conditions.[3]

Materials:

  • LC-MS system

  • Analyte standard solution

  • Deuterated internal standard solution

  • A mixed solution containing both the analyte and the IS

  • Mobile phase

Methodology:

  • Prepare three separate solutions: one with only the analyte, one with only the deuterated IS, and one containing a mixture of both.

  • Set up the LC-MS method with your intended chromatographic gradient and parameters.

  • Configure the mass spectrometer to monitor the specific mass-to-charge ratios for both the analyte and the internal standard using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Inject the mixed solution onto the LC column.

  • Acquire the data and overlay the chromatograms for the analyte and the internal standard.

  • Visually inspect the peak apexes. For effective ion suppression correction, the retention times should be identical.[6] Any shift, even a minor one, can lead to quantification errors if it aligns with a steep change in matrix effects.

Data Presentation

Table 1: Example Matrix Effect Calculation

The matrix effect can be quantified to understand the extent of ion suppression or enhancement.

Sample SetDescriptionMean Peak Area (n=3)Matrix Effect (%)
A (Neat Solution) Analyte spiked in reconstitution solvent.1,500,000N/A
B (Post-Spike) Blank matrix extracted, then spiked with analyte before injection.780,00052%
Calculation Matrix Effect (%) = (B / A) * 100
In this example, the signal was suppressed by 48% (100% - 52%). A value > 100% would indicate ion enhancement.

Table 2: Impact of Mobile Phase Additive on Analyte Signal

The choice of mobile phase additive can significantly influence ionization efficiency. The following is hypothetical data for a basic analyte in positive ESI mode.

Mobile Phase Additive (0.1%)Relative Signal Intensity (%)Observation
No Additive45%Poor ionization and suboptimal peak shape.
Trifluoroacetic Acid (TFA)15%Severe signal suppression observed.[11]
Formic Acid100%Good protonation source, improves signal.
Ammonium Formate95%Effective for improving signal intensity.

Visualizations

Ion Suppression Mechanism in ESI

Simplified ESI Process & Ion Suppression cluster_source ESI Source cluster_droplet Droplet Detail capillary LC Eluent Enters ESI Capillary droplet_formation Charged Droplet Formation capillary->droplet_formation solvent_evap Solvent Evaporation (Droplet Shrinks) droplet_formation->solvent_evap analyte A matrix M ion_ejection Gas-Phase Ion Ejection solvent_evap->ion_ejection suppression Ion Suppression Point: Matrix (M) competes with Analyte (A) for charge and surface access, reducing the number of gas-phase A ions. solvent_evap->suppression suppression->ion_ejection Inhibits

References

Calibration curve linearity issues with 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with 1-Bromopentadecane-D31.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves when analyzing this compound?

Non-linear calibration curves for this compound, a long-chain deuterated alkane, typically stem from a few key areas. These can be broadly categorized as issues related to the analyte's physical properties, interactions with the analytical system, and the sample matrix.

Primary causes include:

  • Analyte Adsorption: Due to its long alkyl chain, this compound is prone to adsorption onto active sites within the analytical system, such as the injector liner, column, or transfer lines. This is often more pronounced at lower concentrations, leading to a disproportionate loss of analyte and a negative deviation from linearity.[1]

  • Incomplete Volatilization (GC-MS): The low volatility of this high molecular weight compound can lead to incomplete or inconsistent vaporization in the GC inlet, resulting in poor and non-linear transfer to the analytical column.[1]

  • Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, causing signal suppression or enhancement.[2][3] This can lead to a non-linear relationship between concentration and response.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, causing the calibration curve to plateau.[4][5]

  • Standard Preparation Errors: Inaccurate dilutions, particularly at the highest and lowest concentrations, can introduce non-linearity.[4][6]

Q2: Can the deuterated internal standard itself cause linearity issues?

While deuterated internal standards are used to correct for variability, they can sometimes contribute to analytical problems.[7] Key issues include:

  • Isotopic Exchange: Although less common for deuterium (B1214612) on a carbon backbone, there is a small possibility of deuterium-hydrogen exchange, which could alter the standard's response.[7]

  • Chromatographic Shift: A slight difference in retention time between the analyte and the deuterated internal standard can occur due to the isotope effect.[2][7] If this shift causes them to elute in regions with different matrix effects, it can lead to inaccurate quantification.[2]

  • Purity Issues: The presence of unlabeled 1-Bromopentadecane in the deuterated standard can interfere with the measurement of the native analyte, especially at low concentrations.[7]

Q3: How can I differentiate between matrix effects and other potential causes of non-linearity?

A systematic approach is required to pinpoint the root cause. A recommended starting point is to evaluate the performance of the calibration standards in a clean solvent (neat solution). If the calibration curve is linear in the neat solution but non-linear in extracted samples, matrix effects are a likely culprit.[7] If the curve is non-linear even in the neat solution, the issue is more likely related to the analytical system (e.g., adsorption, volatilization) or the standards themselves.

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve (R² < 0.995)

This guide provides a systematic approach to troubleshooting a non-linear calibration curve for this compound.

Troubleshooting Workflow

A Start: Non-Linear Calibration Curve B Prepare & Analyze Standards in Neat Solvent A->B C Is the Curve Linear? B->C D YES: Matrix Effects Likely C->D Yes E NO: System/Analyte Issue C->E No F Troubleshoot Matrix Effects (See Protocol 1) D->F G Check for Adsorption/Volatility Issues (See Protocol 2) E->G H Check for Detector Saturation E->H I Check Standard Preparation E->I

Caption: Troubleshooting workflow for non-linear calibration curves.

Troubleshooting Steps & Solutions

Potential Cause Troubleshooting Step Recommended Solution
Matrix Effects Analyze post-extraction spiked samples and compare with neat standards (See Protocol 1).Modify sample cleanup procedure (e.g., use a different SPE sorbent). Dilute the sample extract.
Analyte Adsorption Use a deactivated inlet liner. Check for peak tailing, especially at low concentrations.Use a deactivated glass wool-free inlet liner. Consider derivatization to a more volatile and less adsorptive compound.
Incomplete Volatilization Increase GC inlet temperature in increments. Use a pulsed pressure injection.Optimize inlet temperature. Use a liner with glass wool to aid vaporization.
Detector Saturation Dilute the highest concentration standard and re-inject.Reduce injection volume. If using MS, select a less abundant ion for quantification.
Standard Preparation Prepare fresh calibration standards from a new stock solution.Ensure accurate pipetting and serial dilutions. Use solvents of high purity.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if the sample matrix is causing signal suppression or enhancement, leading to a non-linear calibration curve.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare calibration standards of this compound at various concentrations in a clean solvent (e.g., hexane (B92381) or isooctane).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the final extract with this compound to create calibration standards at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentrations as Set A before the extraction procedure.

  • Analysis: Analyze all three sets of samples using your established analytical method.

  • Data Evaluation:

    • Compare the slopes of the calibration curves from Set A and Set B. A significant difference indicates the presence of matrix effects.

    • Calculate the matrix effect (ME) and recovery (RE) using the following formulas:

      • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation

Scenario Observation Interpretation
No Matrix Effect ME is between 85% and 115%.The matrix is not significantly affecting ionization.
Ion Suppression ME is < 85%.Components in the matrix are reducing the analyte signal.
Ion Enhancement ME is > 115%.Components in the matrix are increasing the analyte signal.
Protocol 2: Investigating Analyte Adsorption and Volatilization

Objective: To identify and mitigate issues related to the adsorption of this compound within the GC-MS system.

Methodology:

  • System Priming: Before analyzing your calibration curve, inject a high-concentration standard several times. This can help to passivate active sites in the system.

  • Inlet Liner Comparison:

    • Analyze a low-concentration standard using your standard inlet liner.

    • Replace the liner with a highly deactivated liner (e.g., silanized), preferably without glass wool, and re-analyze the same standard. An increase in peak area and improved peak shape suggests that adsorption in the inlet was an issue.

  • Inlet Temperature Optimization:

    • Analyze a mid-concentration standard at your current inlet temperature.

    • Increase the inlet temperature by 20-30°C and re-analyze. A significant increase in response may indicate that the initial temperature was too low for complete volatilization.

  • Column Trimming: If peak tailing is observed, trim 10-15 cm from the front of the analytical column to remove any non-volatile residues or active sites.

Troubleshooting Adsorption and Volatilization

A Start: Suspected Adsorption/Volatility Issue B Inject High Concentration Standard (Priming) A->B C Analyze Low Concentration Standard B->C D Peak Tailing or Low Response? C->D E YES D->E Yes F NO D->F No G Replace Inlet Liner with Deactivated Liner E->G H Increase Inlet Temperature E->H I Trim Analytical Column E->I J Re-analyze and Evaluate G->J H->J I->J

Caption: Workflow for troubleshooting adsorption and volatility issues.

References

Reducing background noise in 1-Bromopentadecane-D31 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Bromopentadecane-D31. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable detection of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in mass spectrometry?

A1: this compound is the deuterated form of 1-Bromopentadecane, where 31 hydrogen atoms have been replaced by deuterium (B1214612) atoms. Its primary application is as an internal standard (IS) in quantitative analysis using mass spectrometry (MS), particularly with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The use of a deuterated internal standard is considered a best practice for correcting variations during sample preparation and analysis, such as matrix effects, which can suppress or enhance the signal of the analyte of interest.

Q2: Which analytical technique is more suitable for the analysis of this compound: GC-MS or LC-MS?

A2: Both GC-MS and LC-MS can be used for the analysis of this compound, and the choice depends on the sample matrix and the analyte being quantified. GC-MS is often preferred for volatile and semi-volatile compounds like 1-Bromopentadecane due to its high chromatographic resolution and sensitivity. However, for non-volatile analytes or complex matrices that are difficult to volatilize, LC-MS/MS can be a powerful alternative, often requiring derivatization of the alkyl halide to improve ionization efficiency.

Q3: What are the characteristic ions of 1-Bromopentadecane that I should monitor in my MS analysis?

A3: Based on the electron ionization (EI) mass spectrum of 1-Bromopentadecane, the following ions are characteristic and can be used for identification and quantification. Note that for this compound, the masses will be shifted by +31 atomic mass units (amu).

Ion TypeCommon Fragments of 1-Bromopentadecane (m/z)Corresponding Fragments of this compound (m/z)
Molecular Ion[M]+ (m/z 290/292)[M]+ (m/z 321/323)
Alkyl FragmentsC4H9+ (m/z 57), C5H11+ (m/z 71)C4D9+ (m/z 66), C5D11+ (m/z 82)
Bromine-containing FragmentsCH2Br+ (m/z 93/95)CD2Br+ (m/z 95/97)

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 amu (79Br and 81Br).

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: High Background Noise in the Chromatogram

High background noise can obscure the peak of interest and lead to inaccurate quantification.

Possible Cause Recommended Solution
Contaminated Carrier Gas (GC-MS) Ensure the use of high-purity carrier gas (e.g., Helium 99.999%). Install and regularly replace gas purifiers to remove oxygen, moisture, and hydrocarbons.
Column Bleed Condition the GC column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature. Consider using a low-bleed column.
Septum Bleed Use high-quality, low-bleed septa. Replace the septum regularly, as frequent injections can cause it to degrade and release siloxanes.
Contaminated Injection Port Clean the injection port liner or replace it. Deactivated liners can help reduce analyte adsorption and background.
Dirty Ion Source A contaminated ion source is a common cause of high background. Follow the manufacturer's protocol for cleaning the ion source.[1][2][3]
Contaminated Solvents or Reagents Use high-purity, MS-grade solvents for sample preparation and mobile phases (LC-MS). Run solvent blanks to identify any contaminated reagents.
Problem 2: Poor or No Signal for this compound

A weak or absent signal for the internal standard will prevent accurate quantification.

Possible Cause Recommended Solution
Incorrect MS Parameters Verify that the mass spectrometer is set to monitor the correct m/z values for this compound. Ensure the detector is turned on and the correct ionization mode is selected.
Degradation of the Standard Long-chain alkyl halides can be susceptible to degradation. Store the standard solution according to the manufacturer's recommendations, typically at low temperatures and protected from light. Prepare fresh working solutions regularly.
Adsorption in the GC Inlet Active sites in the GC inlet can lead to the loss of the analyte. Use a deactivated inlet liner and ensure the system is free of leaks.
Ion Suppression (LC-MS) Co-eluting matrix components can suppress the ionization of the internal standard. Optimize the chromatographic separation to separate the analyte and IS from interfering matrix components. Improve sample cleanup to remove these interferences.
Leaks in the MS System Air leaks can significantly reduce sensitivity. Perform a leak check of the entire system, paying close attention to the injection port and column fittings.
Problem 3: Inconsistent Analyte/Internal Standard Area Ratio

Poor reproducibility of the area ratio leads to imprecise and unreliable quantitative results.

Possible Cause Recommended Solution
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and the syringe is free of air bubbles and blockages.
Variability in Sample Preparation Ensure the internal standard is added to all samples, calibrators, and quality controls at the same concentration and at the earliest step possible in the sample preparation process.
Differential Matrix Effects A slight chromatographic shift between the analyte and the deuterated internal standard (isotope effect) can cause them to experience different levels of ion suppression. Adjust the chromatography to ensure co-elution.[4]
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method by using a stronger solvent or increasing the wash volume.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in a Biological Matrix (e.g., Plasma)

This protocol outlines a general procedure for liquid-liquid extraction (LLE) to isolate the analyte and internal standard from a complex biological matrix.

  • Sample Aliquoting: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample, vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Extraction: Carefully transfer the supernatant to a clean tube. Add 500 µL of a non-polar organic solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE). Vortex for 1 minute to extract the analyte and internal standard.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS or ethyl acetate (B1210297) for GC-MS) for analysis.

Protocol 2: General GC-MS Operating Conditions

These are starting parameters and should be optimized for your specific instrument and application.

  • GC Column: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point.

  • Injection Mode: Splitless injection is recommended for trace analysis to maximize sensitivity.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring the characteristic ions for the analyte and this compound.

Visualizations

Troubleshooting Workflow for High Background Noise

Troubleshooting High Background Noise start High Background Noise Detected check_gas Check Carrier Gas Purity and Purifiers start->check_gas check_column Perform Column Bake-out and Check for Bleed check_gas->check_column No Improvement run_blank Run Solvent Blank check_gas->run_blank Gas System OK check_inlet Inspect and Clean/Replace Septum and Liner check_column->check_inlet No Improvement check_column->run_blank Column OK check_source Perform Ion Source Clean-up check_inlet->check_source No Improvement check_inlet->run_blank Inlet OK check_source->run_blank Source Cleaned noise_reduced Background Noise Reduced run_blank->noise_reduced Blank is Clean escalate Consult Instrument Specialist run_blank->escalate Blank Still Noisy

Caption: A logical workflow for troubleshooting high background noise in mass spectrometry analysis.

General Analytical Workflow for this compound

Analytical Workflow sample_prep Sample Preparation (e.g., LLE) extraction Extraction and Concentration sample_prep->extraction add_is Spike with This compound add_is->sample_prep analysis GC-MS or LC-MS Analysis extraction->analysis data_proc Data Processing (Peak Integration) analysis->data_proc quant Quantification (Analyte/IS Ratio) data_proc->quant result Final Result quant->result

Caption: A typical experimental workflow for the quantitative analysis using an internal standard.

References

Technical Support Center: 1-Bromopentadecane-D31 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity verification of 1-Bromopentadecane-D31 internal standard. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your analytical work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is the deuterated form of 1-Bromopentadecane, where 31 hydrogen atoms have been replaced by deuterium (B1214612) atoms. Its primary application is as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS or LC-MS) methods. The use of a deuterated internal standard helps to correct for analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantification.

Q2: What are the critical purity parameters for this compound?

A2: The two most important purity parameters are chemical purity and isotopic purity. Chemical purity refers to the percentage of the compound that is 1-Bromopentadecane, irrespective of its isotopic composition. Isotopic purity, specifically the isotopic enrichment, indicates the percentage of deuterium at the labeled positions. High isotopic enrichment is crucial to prevent interference with the non-deuterated analyte.

Q3: Which analytical techniques are recommended for purity verification?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. GC-MS is ideal for determining chemical purity and identifying volatile impurities. High-resolution mass spectrometry can also be used to confirm the isotopologue distribution.[1] ¹H-NMR is particularly effective for quantifying the amount of residual, non-deuterated compound and confirming the positions of deuteration.

Q4: What are the potential impurities in this compound?

A4: Potential impurities can be categorized as follows:

  • Chemical Impurities: These can include residual starting materials from the synthesis, by-products such as isomers or elimination products (e.g., pentadecene), and other long-chain bromoalkanes.

  • Isotopic Impurities: These are molecules of 1-Bromopentadecane with fewer than 31 deuterium atoms (e.g., D30, D29). These are referred to as isotopologues. It is practically impossible to synthesize a compound with 100% isotopic purity.[2]

Troubleshooting Guides

This section addresses common issues that may arise during the purity verification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in the GC-MS chromatogram. Contamination from the solvent, syringe, or GC system. Degradation of the standard. Presence of chemical impurities from synthesis.- Analyze a solvent blank to check for system contamination. - Ensure proper storage of the standard (cool, dry, and protected from light). - Compare the mass spectra of the unknown peaks with a library (e.g., NIST) to identify potential impurities.
Low calculated isotopic enrichment. H/D exchange (unlikely for this compound as the deuterium atoms are on a stable alkyl chain). Presence of a significant amount of the non-deuterated analogue as an impurity.- Verify the absence of exchangeable protons using NMR. - If the non-deuterated impurity is high, the standard may not be suitable for its intended use. Contact the supplier for specifications.
Poor peak shape in the GC chromatogram. Active sites in the GC inlet or column. Co-elution with an interfering compound. Incorrect GC method parameters.- Use a new, deactivated liner and trim the front end of the column. - Adjust the temperature program to improve separation. - Analyze the sample on a column with a different stationary phase.
Inconsistent quantification results. Inaccurate preparation of standard solutions. Variability in the instrument's response. Degradation of the standard over time.- Use calibrated pipettes and balances for solution preparation. - Perform regular instrument maintenance and calibration. - Prepare fresh dilutions for each analytical run and check for degradation by comparing with a freshly opened vial.

Data Presentation

The following tables summarize typical specifications for this compound internal standard.

Table 1: Typical Chemical and Isotopic Purity Specifications

Parameter Specification Analytical Method
Chemical Purity≥ 98%GC-MS
Isotopic Enrichment≥ 98 atom % DNMR or HR-MS

Table 2: Example Isotopologue Distribution for a 99% Enriched Standard

Isotopologue Theoretical Abundance (%)
D3173.2%
D3022.9%
D293.5%
< D29< 0.4%

Experimental Protocols

Protocol 1: Chemical Purity Assessment by GC-MS

Objective: To determine the chemical purity of this compound and identify any volatile organic impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

  • This compound standard.

  • High-purity solvent for dilution (e.g., ethyl acetate (B1210297) or hexane).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.

  • GC-MS Conditions:

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 300°C at 15°C/min.

      • Hold at 300°C for 10 minutes.

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the chemical purity by the area percent method.

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 2: Isotopic Purity Assessment by ¹H-NMR

Objective: To determine the isotopic enrichment of this compound by quantifying the residual proton signals.

Instrumentation:

  • NMR Spectrometer (≥ 400 MHz).

Reagents:

  • This compound standard.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 1,3,5-trichlorobenzene).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and a similar amount of the internal standard into an NMR tube. Add ~0.7 mL of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 value to ensure full relaxation of all signals.

  • Data Analysis:

    • Integrate the residual proton signals of this compound and the signal of the internal standard.

    • Calculate the amount of the non-deuterated species based on the known amount of the internal standard.

    • Determine the isotopic enrichment from the percentage of the deuterated and non-deuterated forms.

Visualizations

Purity_Verification_Workflow cluster_start cluster_analysis Analytical Procedures cluster_evaluation Data Evaluation cluster_decision start Receive this compound gcms GC-MS Analysis start->gcms Prepare Sample nmr NMR Spectroscopy start->nmr Prepare Sample chem_purity Assess Chemical Purity gcms->chem_purity Evaluate Chromatogram iso_purity Determine Isotopic Purity nmr->iso_purity Evaluate Spectrum chem_purity->iso_purity fail Standard Fails QC (Troubleshoot/Contact Supplier) chem_purity->fail Impurities Detected pass Standard Passes QC iso_purity->pass Specifications Met iso_purity->fail Specifications Not Met

Caption: Workflow for the purity verification of this compound.

Troubleshooting_Logic start Purity Verification Fails issue_type Identify Issue Type start->issue_type chem_imp Chemical Impurity Detected issue_type->chem_imp GC-MS Issue iso_low Isotopic Purity Low issue_type->iso_low NMR/MS Issue quant_err Quantification Error issue_type->quant_err Inconsistent Results check_blank Run Solvent Blank chem_imp->check_blank check_nmr Verify NMR Integration iso_low->check_nmr check_prep Review Sample Prep quant_err->check_prep check_ms Identify Impurity by MS check_blank->check_ms Blank is Clean recalibrate Recalibrate Instrument check_blank->recalibrate Blank is Contaminated contact_supplier_iso Contact Supplier check_nmr->contact_supplier_iso Integration Correct check_prep->recalibrate Prep is Correct

References

Validation & Comparative

Method Validation Showdown: 1-Bromopentadecane-D31 as a Superior Internal Standard in Complex Analyses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and reproducibility in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of 1-Bromopentadecane-D31, a deuterated long-chain bromoalkane, against alternative internal standards. The supporting experimental data, while representative of long-chain deuterated bromoalkanes due to the limited specific literature on this compound, demonstrates the superior performance of this class of compounds in complex matrices.

Deuterated internal standards are widely regarded as the gold standard in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Their key advantage lies in the near-identical chemical and physical properties to the target analyte. The substitution of hydrogen with deuterium (B1214612) atoms increases the molecular weight, allowing for clear differentiation by the mass spectrometer, while ensuring the internal standard co-elutes with the analyte. This co-elution is crucial for accurately compensating for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the precision and accuracy of quantification.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is pivotal for robust method validation. The following tables present a comparison of the expected performance of this compound against other commonly used internal standards in the analysis of brominated compounds.

Table 1: Comparison of Internal Standard Performance Characteristics

Internal Standard TypeAnalyte Co-elutionMatrix Effect CompensationCommercial AvailabilityRelative CostKey AdvantageKey Disadvantage
This compound ExcellentExcellentSpecialist SuppliersHighClosely mimics analyte behaviorHigher cost and potentially longer lead times
Other Deuterated Bromoalkanes (e.g., 1-Bromododecane-D25)Very GoodVery GoodMore Widely AvailableHighGood mimic of analyte behaviorPotential for slight chromatographic shift
Structural Analog (e.g., Non-deuterated Bromoalkane of different chain length)GoodModerateReadily AvailableLowLow costDifferent physicochemical properties can lead to inaccurate correction
13C-labeled AnalogsExcellentExcellentLimitedVery HighMinimal chromatographic shift from analyteHigh cost and limited availability for many compounds

Table 2: Representative Quantitative Performance Data for a Deuterated Long-Chain Bromoalkane Internal Standard in the GC-MS Analysis of Polybrominated Diphenyl Ethers (PBDEs)

Validation ParameterPerformance MetricResult
Linearity Correlation Coefficient (r²)> 0.995
Range1 - 1000 ng/mL
Accuracy Recovery (%)85 - 115%
Precision Relative Standard Deviation (RSD)< 15%
Limit of Quantification (LOQ) ng/mL1 ng/mL
Method Detection Limit (MDL) ng/mL0.5 ng/mL

Note: This data is representative of the performance expected from a long-chain deuterated bromoalkane internal standard, such as this compound, based on published methods for similar analytes.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a representative experimental protocol for the analysis of brominated flame retardants in a complex matrix (e.g., sediment) using a deuterated long-chain bromoalkane as an internal standard.

Sample Preparation and Extraction
  • Sample Homogenization: The sediment sample is freeze-dried and homogenized by grinding and sieving.

  • Internal Standard Spiking: A known amount of this compound (or a suitable proxy like 1-Bromododecane-D25) in a non-polar solvent is spiked into the accurately weighed sample (e.g., 10 g).

  • Extraction: The spiked sample is mixed with a drying agent like anhydrous sodium sulfate (B86663) and extracted using a Soxhlet apparatus with a suitable solvent mixture (e.g., 1:1 hexane:dichloromethane) for 16-18 hours.

  • Concentration: The extract is then concentrated using a rotary evaporator to a small volume (e.g., 1-2 mL).

Extract Cleanup
  • Acid Treatment: The concentrated extract is treated with concentrated sulfuric acid to remove interfering organic compounds. The organic layer is retained.

  • Column Chromatography: The extract is further cleaned up using a multi-layer silica (B1680970) gel column. The fraction containing the target analytes and the internal standard is eluted with an appropriate solvent mixture.

  • Final Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume of approximately 100 µL.

GC-MS Analysis
  • Injection: A 1-2 µL aliquot of the final extract is injected into the GC-MS system.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: A temperature gradient is used to separate the analytes (e.g., start at 100°C, ramp to 300°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Specific ions for the target analytes and this compound are monitored.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical basis for using a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis GC-MS Analysis Sample Homogenized Sample Spike Spike with This compound Sample->Spike Extraction Soxhlet Extraction Spike->Extraction Concentration1 Initial Concentration Extraction->Concentration1 Acid Acid Treatment Concentration1->Acid Column Silica Gel Column Acid->Column Concentration2 Final Concentration Column->Concentration2 Injection GC Injection Concentration2->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Data Quantification Detection->Quantification

Experimental workflow for analysis.

Logical_Relationship Analyte Target Analyte Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS This compound (Internal Standard) IS->Process Variation Process Variability (e.g., Matrix Effects, Recovery Loss) Process->Variation Ratio Analyte/IS Ratio Process->Ratio Result Accurate Quantification Ratio->Result

A Comparative Guide to 1-Bromopentadecane-D31 and Other Deuterated Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, the use of deuterated internal standards is a cornerstone for achieving accurate and reliable results. 1-Bromopentadecane-D31, a deuterated long-chain alkyl bromide, serves as a valuable tool for such applications, particularly in the analysis of nonpolar, long-chain molecules. This guide provides an objective comparison of this compound with other classes of deuterated standards, supported by representative experimental data, to aid researchers in selecting the most appropriate internal standard for their specific analytical needs.

Performance Comparison of Deuterated Internal Standards

The ideal internal standard should mimic the chemical and physical properties of the analyte of interest, co-elute chromatographically, and not be naturally present in the sample. Deuterated standards are considered the gold standard as they fulfill these criteria to a large extent. The choice of a specific deuterated standard, however, depends on the analyte and the analytical method.

This section compares the typical performance of this compound with other commonly used deuterated standards: deuterated alkanes and deuterated fatty acid methyl esters (FAMEs). While direct comparative studies are limited, the following tables summarize representative performance data gleaned from various analytical method validations.

Table 1: Performance Characteristics of Deuterated Internal Standards

Performance MetricThis compound (Expected)Deuterated Long-Chain Alkanes (e.g., Pentadecane-D32)Deuterated FAMEs (e.g., Methyl Palmitate-D31)
Linearity (R²) > 0.99> 0.99> 0.99
Recovery (%) 85 - 11590 - 11080 - 120
Precision (RSD%) < 15< 10< 15
Analyte Class Long-chain alkyl halides, nonpolar compoundsAlkanes, hydrocarbons, other nonpolar compoundsFatty acid methyl esters, fatty acids, lipids
Matrix Applicability Environmental, biological, industrialEnvironmental, biological, petroleumBiological, food, biofuels

Note: The performance data for this compound is based on expected performance for deuterated long-chain alkyl halides in well-validated methods. Data for other standards is representative of published analytical methods.

Experimental Protocols

The successful application of a deuterated internal standard relies on a well-defined and validated experimental protocol. Below is a generalized protocol for the use of a deuterated long-chain alkyl bromide, such as this compound, in a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Protocol: Quantitative Analysis using a Deuterated Internal Standard by GC-MS

1. Preparation of Standard Solutions:

  • Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., hexane, isooctane) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target analyte(s) into a blank matrix. Add a constant, known amount of the this compound internal standard solution to each calibration standard.

2. Sample Preparation:

  • Accurately weigh or measure the sample into an appropriate extraction vessel.

  • Add a constant, known amount of the this compound internal standard solution to the sample.

  • Perform the necessary extraction procedure to isolate the analyte(s) of interest (e.g., liquid-liquid extraction, solid-phase extraction). The internal standard will undergo the same extraction process as the analyte, correcting for any losses.

  • Concentrate the extract to a final known volume.

3. GC-MS Analysis:

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: Select a GC column appropriate for the separation of the target analytes (e.g., a nonpolar column like DB-5ms for hydrocarbons).

      • Injector: Use a suitable injection mode (e.g., splitless) at an optimized temperature.

      • Oven Program: Develop a temperature program that provides good chromatographic separation of the analytes and the internal standard.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) is typically used.

      • Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and for this compound.

  • Analysis: Inject the prepared calibration standards and samples into the GC-MS system.

4. Data Analysis:

  • Quantification: For each calibration standard and sample, calculate the ratio of the peak area of the analyte to the peak area of this compound.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Concentration Determination: Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and Logic

To further clarify the role and selection of deuterated internal standards, the following diagrams illustrate the experimental workflow and the logical considerations in choosing an appropriate standard.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample IS_Spike Spike with This compound Sample->IS_Spike Extraction Extraction IS_Spike->Extraction Concentration Concentration Extraction->Concentration GC_MS GC-MS Analysis (SIM Mode) Concentration->GC_MS Data_Processing Data Processing (Peak Area Ratio) GC_MS->Data_Processing Calibration Calibration Curve Data_Processing->Calibration Result Final Concentration Calibration->Result

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Logical_Relationship cluster_properties Key Properties Analyte Target Analyte(s) Polarity Polarity Analyte->Polarity Volatility Volatility Analyte->Volatility Chain_Length Chain Length Analyte->Chain_Length IS Internal Standard Selection (e.g., this compound) Polarity->IS Volatility->IS Chain_Length->IS Method Analytical Method (e.g., GC-MS) IS->Method

Caption: Logical relationship for selecting an appropriate internal standard based on analyte properties.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of long-chain, nonpolar compounds, particularly other alkyl halides. Its performance in terms of linearity, recovery, and precision is expected to be comparable to other deuterated long-chain standards like deuterated alkanes. The key to successful application lies in the careful selection of an internal standard that closely matches the physicochemical properties of the target analyte and the implementation of a robust and validated analytical method. This guide provides the foundational information for researchers to effectively utilize this compound and other deuterated standards in their quantitative workflows.

The Gold Standard of Quantification: A Comparative Guide to 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical research, the accuracy of quantification is paramount. For researchers, scientists, and drug development professionals, the choice of an internal standard can be the determining factor in the reliability of experimental results. This guide provides a comprehensive comparison of 1-Bromopentadecane-D31 as a high-performance internal standard against other common alternatives, supported by established principles of quantitative analysis and illustrative experimental data.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible while being distinguishable by the analytical instrument. For mass spectrometry-based analyses, stable isotope-labeled compounds, such as this compound, are considered the gold standard.

Performance Comparison: The Deuterated Advantage

The selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and precision of quantification. The following table provides a comparative overview of this compound against Deuterated Pentadecanoic Acid and Tridecanoic Acid.

FeatureThis compound (Expected)Deuterated Pentadecanoic Acid (C15:0-d3)Tridecanoic Acid (C13:0)
Chemical Similarity to C15 Analytes Very High (Same chain length)Very High (Same chain length)Moderate (Different chain length)
Co-elution with C15 Analytes Nearly IdenticalNearly IdenticalSimilar, but distinct retention time
Correction for Matrix Effects ExcellentExcellentGood
Correction for Sample Preparation Loss ExcellentExcellentGood
Mass Difference from Endogenous Analytes Significant (31 Da)Significant (3 Da)Distinct, but not isotopic
Risk of Natural Occurrence in Samples Extremely LowExtremely LowVery Low
Applicability Broad (Lipids, Alkanes)Primarily Fatty AcidsPrimarily Fatty Acids

Quantitative Performance Data (Illustrative)

The following table summarizes typical performance data expected from a validated analytical method using a deuterated internal standard compared to a non-deuterated standard.

ParameterMethod with Deuterated Internal Standard (e.g., this compound)Method with Non-Deuterated Internal Standard (e.g., Tridecanoic Acid)
Accuracy (% Bias) < 5%< 15%
Precision (%RSD) < 10%< 20%
Linearity (R²) > 0.995> 0.990
Limit of Quantification (LOQ) LowerHigher

Experimental Protocols: A Roadmap to Accurate Quantification

A well-defined experimental protocol is crucial for achieving reliable quantitative results. The following is a detailed methodology for the analysis of fatty acids in a biological matrix using a deuterated internal standard, which can be adapted for this compound.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking : To a known quantity of the sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in a suitable solvent like methanol).

  • Lipid Extraction : Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure with a chloroform/methanol mixture.

  • Phase Separation : Centrifuge the sample to achieve phase separation.

  • Solvent Evaporation : Carefully collect the organic phase containing the lipids and evaporate the solvent under a gentle stream of nitrogen.

Saponification and Derivatization (for Fatty Acid Analysis)
  • Saponification : To the dried lipid extract, add a methanolic solution of potassium hydroxide (B78521) and heat to hydrolyze the ester bonds, releasing the free fatty acids.[1]

  • Acidification : Neutralize the reaction with an acid to protonate the fatty acids.

  • Extraction of Free Fatty Acids : Extract the free fatty acids into an organic solvent such as hexane.

  • Derivatization : Evaporate the solvent and derivatize the fatty acids to their more volatile methyl esters (FAMEs) or other suitable derivatives for GC-MS analysis.[2] This is typically done using reagents like BF3-methanol or by derivatizing with pentafluorobenzyl bromide for enhanced sensitivity in negative chemical ionization GC-MS.[3][4]

Instrumental Analysis (GC-MS)
  • Gas Chromatograph (GC) Conditions :

    • Column : Use a suitable capillary column for fatty acid analysis (e.g., a polar phase like DB-23 or a non-polar phase like DB-5ms).

    • Oven Program : A temperature gradient is typically used to separate the FAMEs based on their boiling points.

    • Injector : Operate in splitless mode for trace analysis.

  • Mass Spectrometer (MS) Conditions :

    • Ionization : Electron Ionization (EI) is commonly used.

    • Acquisition Mode : Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity, monitoring characteristic ions for each analyte and the internal standard.

Data Analysis and Quantification

The concentration of each fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of this compound. This ratio is then compared to a calibration curve generated using known concentrations of fatty acid standards and a constant concentration of the internal standard.

Visualizing the Path to Precision

To further clarify the experimental and logical frameworks, the following diagrams illustrate the key processes involved in quantitative analysis using a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization to FAMEs Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Integrate Peak Integration GCMS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Experimental workflow for fatty acid quantification using this compound.

G IS Internal Standard (this compound) SamplePrep Sample Preparation (Extraction, Derivatization) IS->SamplePrep Analyte Analyte of Interest Analyte->SamplePrep Instrument Instrumental Analysis (GC-MS) SamplePrep->Instrument Quant Accurate Quantification Instrument->Quant

Caption: Logical relationship for achieving accurate quantification with an internal standard.

Conclusion

The use of a deuterated internal standard like this compound is a superior strategy for achieving high accuracy and precision in the quantitative analysis of long-chain lipids and related molecules. Its chemical similarity to analytes of the same carbon chain length ensures that it effectively compensates for variations in sample preparation and instrumental analysis. By following a robust and well-validated experimental protocol, researchers can confidently generate reliable data, advancing our understanding in critical areas of science and medicine.

References

Navigating Analytical Precision: An Inter-laboratory Comparison of Methods Utilizing 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis and drug development, the accuracy and reproducibility of quantitative methods are paramount. The use of stable isotope-labeled internal standards, such as 1-Bromopentadecane-D31, is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based assays.[1][2] This guide provides a comparative analysis of hypothetical data from an inter-laboratory study designed to assess the performance of various analytical methods using this compound. The data presented herein, while illustrative, is modeled on typical performance characteristics observed in such studies and is intended to guide researchers and drug development professionals in method selection and validation.

The Role of Deuterated Internal Standards

Deuterated internal standards are critical in bioanalysis for several reasons.[1] They are isotopically labeled versions of the analyte of interest, meaning they have nearly identical chemical and physical properties. This similarity ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization response in mass spectrometry.[1] By adding a known quantity of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, leading to more accurate and precise quantification of the target analyte. Deuterium is often the isotope of choice due to the abundance of hydrogen in organic molecules and the cost-effectiveness compared to 13C or 15N labeling.[1]

Hypothetical Inter-laboratory Study Design

For the purpose of this guide, we will consider a hypothetical inter-laboratory study where participating laboratories were tasked with quantifying a target analyte in a complex biological matrix. Each laboratory was provided with standardized samples, the target analyte, and this compound as the internal standard. The study aimed to compare the performance of different sample preparation techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrumentation.

Logical Workflow for Internal Standard-Based Quantification

The fundamental logic behind using an internal standard is to provide a reference point for the analyte measurement. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for variability.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte_in_Matrix Analyte in Biological Matrix Add_IS Addition of Known Amount of This compound (IS) Analyte_in_Matrix->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction Analyte_IS_Mixture Analyte + IS Mixture Extraction->Analyte_IS_Mixture LC_Separation Chromatographic Separation Analyte_IS_Mixture->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Signal_Ratio Signal Ratio Calculation (Analyte / IS) MS_Detection->Signal_Ratio Quantification Final Analyte Quantification Signal_Ratio->Quantification

Caption: Logical workflow for quantification using an internal standard.

Comparative Data Analysis

The following tables summarize the hypothetical performance data from the inter-laboratory study, comparing three common sample preparation methods across different laboratories.

Table 1: Method Accuracy Comparison

Accuracy was assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. The values represent the mean percentage recovery.

MethodLaboratory ALaboratory BLaboratory CMean Recovery (%)
Liquid-Liquid Extraction (LLE)98.5%99.2%97.8%98.5%
Solid-Phase Extraction (SPE)101.2%100.5%101.8%101.2%
Protein Precipitation (PPT)95.3%96.1%94.5%95.3%
Table 2: Method Precision Comparison

Precision was determined by calculating the coefficient of variation (%CV) from replicate measurements of the medium QC sample.

MethodLaboratory A (%CV)Laboratory B (%CV)Laboratory C (%CV)Mean Precision (%CV)
Liquid-Liquid Extraction (LLE)4.2%3.8%4.5%4.2%
Solid-Phase Extraction (SPE)2.5%2.9%2.7%2.7%
Protein Precipitation (PPT)6.8%7.2%6.5%6.8%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are the generalized protocols for the key experiments in this hypothetical study.

General Experimental Workflow

The overall process from sample receipt to data analysis followed a standardized workflow to minimize inter-laboratory variability unrelated to the methods being compared.

G Sample_Receipt Sample Receipt and Logging IS_Spiking Spiking with This compound Sample_Receipt->IS_Spiking Sample_Prep Sample Preparation (LLE, SPE, or PPT) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: Standardized experimental workflow for the inter-laboratory study.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting : Pipette 100 µL of the biological matrix sample into a clean microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of this compound working solution (concentration dependent on analyte levels).

  • pH Adjustment : Add 50 µL of a suitable buffer to adjust the sample pH for optimal extraction.

  • Extraction : Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortexing : Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation : Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer : Carefully transfer the organic (upper) layer to a new tube.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)
  • Sample Aliquoting and IS Addition : Prepare the sample as in steps 1 and 2 of the LLE protocol.

  • Sample Pre-treatment : Dilute the sample with 400 µL of an appropriate loading buffer.

  • SPE Cartridge Conditioning : Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of the loading buffer.

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of a wash solution to remove interferences.

  • Elution : Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution : Process the eluate as described in steps 8 and 9 of the LLE protocol.

Alternative Internal Standards

While this compound is a suitable internal standard for many nonpolar analytes, other options may be considered depending on the specific application. The ideal internal standard is a stable isotope-labeled version of the analyte itself.[1] When this is not feasible, a compound with similar physicochemical properties is chosen.

Table 3: Comparison of Potential Internal Standards
Internal StandardTypeKey AdvantagesKey Disadvantages
This compound Deuterated AnalogCommercially available; good for nonpolar analytes.Not structurally identical to most target analytes.
13C-labeled 1-Bromopentadecane 13C-labeled AnalogLess potential for chromatographic shift compared to deuterated standards.[3]Generally more expensive than deuterated analogs.[1]
Analyte-Specific D/13C IS Stable Isotope Labeled AnalyteThe "gold standard"; corrects for variability most effectively.[1]Can be expensive and may not be commercially available.

Conclusion

This guide presents a framework for comparing analytical methods using the internal standard this compound. Based on the hypothetical data, Solid-Phase Extraction (SPE) offered the best combination of accuracy and precision. However, the choice of method in a real-world scenario would also depend on factors such as cost, throughput, and the specific nature of the analyte and matrix. The use of a suitable internal standard, like this compound, is essential for mitigating variability and ensuring the generation of high-quality, reliable data in drug development and other research areas. Participation in inter-laboratory comparisons or proficiency testing is a critical component of a laboratory's quality assurance program, providing external validation of measurement capabilities.[4][5]

References

A Comparative Guide to the Cross-Validation of 1-Bromopentadecane-D31 with Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the characterization and quantification of 1-Bromopentadecane-D31, a deuterated long-chain alkyl halide often used as an internal standard in mass spectrometry-based studies. The cross-validation of analytical methods is critical to ensure data integrity, accuracy, and reliability across different analytical platforms. This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), and presents a comparative analysis of their performance.

Introduction

This compound is a saturated hydrocarbon with a terminal bromine atom, where all 31 hydrogen atoms have been replaced by deuterium (B1214612). This high level of deuteration makes it an excellent internal standard for dilution analysis, as it is chemically almost identical to its non-deuterated analog but clearly distinguishable by mass spectrometry. The validation of its purity, identity, and concentration is paramount. This guide explores the cross-validation of this compound using orthogonal analytical techniques to ensure comprehensive characterization.

Cross-Validation Workflow

The cross-validation of analytical methods for a reference standard like this compound involves a systematic approach to compare the results from different techniques. This ensures that each method provides consistent and reliable data regarding the identity, purity, and quantity of the analyte.

cluster_2 Cross-Validation DevGCMS GC-MS Method Development ValGCMS GC-MS Validation (Linearity, Accuracy, Precision) DevGCMS->ValGCMS DevNMR NMR Method Development ValNMR NMR Validation (Purity, qNMR) DevNMR->ValNMR DevHPLC HPLC Method Development ValHPLC HPLC Validation (Linearity, LOD, LOQ) DevHPLC->ValHPLC SamplePrep Prepare Stock Solution of This compound Analysis Analyze Aliquots by GC-MS, NMR, and HPLC SamplePrep->Analysis Compare Compare Results: - Purity - Concentration - Isotopic Enrichment Analysis->Compare

Cross-validation workflow for analytical techniques.

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics of GC-MS, NMR, and HPLC for the analysis of this compound. The data presented is illustrative and based on typical performance for similar analytes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Use Quantification, Purity (Isotopic & Chemical)Structure Elucidation, Purity Assessment (qNMR)Purity, Quantification (less common for this analyte)
Linearity (R²) > 0.995Not directly applicable for purity; linear response assumed> 0.99
Accuracy (% Recovery) 95-105%98-102% (for qNMR with internal standard)90-110%
Precision (% RSD) < 5%< 2% (for qNMR)< 10%
Limit of Detection (LOD) Low ng/mLHigh µg/mL to mg/mLHigh ng/mL to low µg/mL
Limit of Quantitation (LOQ) Low ng/mLmg/mLµg/mL
Isotopic Purity Analysis Yes (High Resolution MS)Indirectly (via absence of proton signals)No
Sample Throughput HighLow to MediumHigh
Destructive Analysis YesNoYes

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard: For absolute quantification, a suitable internal standard (e.g., a different deuterated long-chain alkane not present in the sample) should be added to all samples and standards.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/splitless injector at 280 °C with a 1 µL injection volume in splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-500) for identification. Monitor characteristic ions for this compound.

Sample Sample Injection GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (EI) GC->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition (SIM/Scan) Detector->Data

GC-MS analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity.

Methodology:

  • Sample Preparation for ¹H NMR: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The absence of significant proton signals will confirm high isotopic enrichment.

  • Sample Preparation for ²H NMR: Dissolve 10-20 mg of this compound in 0.6 mL of a non-deuterated, protonated solvent (e.g., chloroform). This allows for the direct observation of the deuterium signals.

  • Quantitative NMR (qNMR) for Purity:

    • Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum with optimized quantitative parameters (e.g., long relaxation delay).

    • The purity is calculated by comparing the integral of a known signal from the analyte to the integral of a signal from the internal standard.

  • NMR Parameters (400 MHz Spectrometer):

    • ¹H NMR: Spectral width of 16 ppm, 32 scans, relaxation delay of 5 seconds.

    • ²H NMR: Spectral width of 20 ppm, 128 scans, relaxation delay of 2 seconds.

    • ¹³C NMR: Spectral width of 250 ppm, 1024 scans, relaxation delay of 2 seconds.

Sample Sample in NMR Tube MagneticField Strong Magnetic Field (B₀) Sample->MagneticField RFPulse Radiofrequency Pulse MagneticField->RFPulse Detection Signal Detection (FID) RFPulse->Detection FFT Fourier Transform Detection->FFT Spectrum NMR Spectrum FFT->Spectrum

NMR spectroscopy workflow.
High-Performance Liquid Chromatography (HPLC)

Due to the non-polar and non-chromophoric nature of this compound, HPLC analysis is challenging and typically less suitable than GC-MS. A UV detector will not be effective. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be required.

Methodology:

  • Sample Preparation: Dissolve this compound in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol, to a concentration of approximately 1 mg/mL. Prepare dilutions for linearity assessment.

  • HPLC Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 100% acetonitrile or a gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: ELSD or CAD.

Sample Sample Injection Column HPLC Column (Separation) Sample->Column Pump HPLC Pump (Mobile Phase) Pump->Sample Detector Detector (ELSD/CAD) Column->Detector Data Data Acquisition Detector->Data

HPLC analytical workflow.

Conclusion

The cross-validation of this compound using orthogonal analytical techniques provides a comprehensive assessment of its quality. GC-MS stands out as the most suitable technique for both quantification and isotopic purity assessment due to its high sensitivity and specificity for this type of analyte. NMR spectroscopy is invaluable for definitive structural confirmation and for providing a highly accurate purity value through qNMR. While HPLC can be employed, it is less ideal for this non-polar, non-chromophoric compound and requires specialized detectors. By integrating data from these techniques, researchers and drug development professionals can have high confidence in the identity, purity, and concentration of this compound, ensuring the integrity of the data generated in their studies.

Navigating Complex Matrices: A Comparative Guide to the Performance of 1-Bromopentadecane-D31 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of 1-Bromopentadecane-D31's expected performance in various sample matrices against a common alternative, highlighting the critical role of isotopic labeling in mitigating matrix effects and ensuring data integrity.

In complex sample environments such as plasma, urine, and tissue homogenates, analytical signals can be suppressed or enhanced by co-eluting matrix components. Deuterated internal standards, like this compound, are considered the "gold standard" for quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects, allowing for effective correction.[1][2][3] This guide will delve into the principles of internal standardization, present illustrative performance data, and provide detailed experimental protocols to demonstrate the superiority of deuterated standards in challenging analytical scenarios.

The Critical Role of Internal Standards in Quantitative Analysis

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to all samples, calibrants, and quality controls.[4] Its primary functions are to correct for variations in sample preparation, injection volume, and instrument response.[1][3][4] The ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and clearly distinguishable by the analytical instrument.[1]

Stable isotope-labeled internal standards, such as this compound, are particularly effective because their chemical and physical properties are nearly identical to their non-labeled counterparts.[1][3] This ensures they behave similarly during extraction, chromatography, and ionization, providing the most accurate correction for analytical variability.[1][2]

Illustrative Performance Comparison: this compound vs. a Non-Deuterated Analogue

While specific experimental data for this compound is not publicly available, we can illustrate its expected performance based on established analytical principles. The following tables present hypothetical data comparing the performance of this compound with a non-deuterated long-chain bromoalkane (e.g., 1-Bromohexadecane) as an internal standard for the quantification of a target analyte (e.g., a long-chain fatty acid) in plasma and a soil extract.

Table 1: Illustrative Recovery Data

Internal StandardSample MatrixAnalyte Concentration (ng/mL)Replicate 1 Recovery (%)Replicate 2 Recovery (%)Replicate 3 Recovery (%)Average Recovery (%)%RSD
This compound Plasma1098.599.297.898.50.7
10099.1100.598.999.50.9
Soil Extract1095.396.894.595.51.2
10096.297.195.896.40.7
1-Bromohexadecane Plasma1085.288.982.185.44.0
10088.492.186.589.03.2
Soil Extract1075.681.272.376.45.9
10078.983.576.179.54.7

Table 2: Illustrative Matrix Effect Data

Internal StandardSample MatrixAnalyte Concentration (ng/mL)Replicate 1 Signal Suppression (%)Replicate 2 Signal Suppression (%)Replicate 3 Signal Suppression (%)Average Signal Suppression (%)%RSD
This compound (Corrected) Plasma501.2-0.50.80.51.7
Soil Extract502.51.83.12.50.7
1-Bromohexadecane (Corrected) Plasma5015.812.318.115.42.9
Soil Extract5028.422.731.527.54.5

Table 3: Illustrative Linearity Data

Internal StandardSample MatrixCalibration Range (ng/mL)
This compound Plasma1 - 10000.9995
Soil Extract1 - 10000.9991
1-Bromohexadecane Plasma1 - 10000.9952
Soil Extract1 - 10000.9924

The illustrative data highlights that the use of a deuterated internal standard like this compound is expected to result in higher and more consistent recovery, more effective compensation for matrix-induced signal suppression, and superior linearity compared to a non-deuterated analogue.

Experimental Protocols

Below is a detailed methodology for a typical analytical workflow using this compound as an internal standard for the quantification of a hypothetical long-chain analyte in a biological matrix by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard spiking solution (this compound in methanol, 1 µg/mL).

  • Add 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte Ions: (Hypothetical m/z values)

    • This compound Ions: (Hypothetical m/z values, shifted by the mass of the deuterium (B1214612) atoms)

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of how an internal standard corrects for analytical variability.

G Experimental Workflow for Sample Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Processing Data Processing (Peak Integration & Ratio Calculation) Detection->Data_Processing Result Final Concentration Data_Processing->Result

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

G Correction of Analytical Variability cluster_variability Sources of Variability cluster_correction Correction Mechanism Sample_Loss Sample Loss during Prep Analyte_Signal Analyte Signal Sample_Loss->Analyte_Signal IS_Signal Internal Standard Signal (this compound) Sample_Loss->IS_Signal Injection_Var Injection Volume Variation Injection_Var->Analyte_Signal Injection_Var->IS_Signal Ion_Suppression Matrix-induced Ion Suppression Ion_Suppression->Analyte_Signal Ion_Suppression->IS_Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: How an internal standard corrects for sources of analytical variability.

References

Quantitative Analysis of 1-Bromopentadecane-D31: A Comparative Guide to Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance expectations for 1-Bromopentadecane-D31, a deuterated long-chain bromoalkane, when utilized as an internal standard in quantitative mass spectrometry-based assays. Due to the absence of specific published limits of detection (LOD) and quantification (LOQ) for this particular molecule, this document establishes a robust analytical framework based on established methodologies for analogous long-chain halogenated hydrocarbons. The guide will compare the use of a deuterated internal standard, such as this compound, against alternative quantification strategies, supported by a detailed experimental protocol.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely regarded as the gold standard for quantitative analysis in complex matrices. This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects. A SIL-IS is chemically identical to the analyte of interest, ensuring it behaves similarly throughout the entire analytical process. Its distinct mass allows the mass spectrometer to differentiate it from the non-labeled analyte.

Performance Comparison: Deuterated Internal Standard vs. Alternatives

The selection of an appropriate internal standard is critical for the development of a robust and reliable analytical method. While other compounds can be used for internal standardization, they often fall short of the performance achieved with a deuterated analog.

Internal Standard TypeAdvantagesDisadvantagesEstimated LOD/LOQ for a C15 Bromoalkane
This compound (Deuterated) Co-elutes with the analyte, providing the most accurate compensation for matrix effects and variability. High precision and accuracy.Higher initial cost compared to other options.LOD: 0.01 - 0.5 µg/L LOQ: 0.03 - 1.5 µg/L
Structural Analog (e.g., 1-Bromohexadecane) Lower cost than a deuterated standard. Can compensate for some variability.Different retention time and potential for different ionization efficiency and matrix effects compared to the analyte, leading to lower accuracy.LOD: 0.1 - 2 µg/L LOQ: 0.3 - 6 µg/L
No Internal Standard (External Standard) Simplest and lowest cost approach.Highly susceptible to variations in sample preparation, injection volume, and matrix effects, leading to poor accuracy and precision. Not recommended for complex matrices.Not recommended for trace analysis.

Note: The LOD and LOQ values presented are estimates based on reported data for similar long-chain halogenated hydrocarbons and may vary depending on the specific instrumentation, matrix, and method parameters.

Experimental Protocol: Determination of LOD and LOQ by GC-MS

This protocol outlines a typical procedure for the determination of the limit of detection (LOD) and limit of quantification (LOQ) for a long-chain bromoalkane using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents:

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS).

  • Capillary column suitable for the analysis of long-chain hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Standard Preparation:

  • Primary Stock Solutions: Prepare individual stock solutions of 1-bromopentadecane and this compound in hexane at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 1-bromopentadecane stock solution to cover the expected concentration range. Each calibration standard should be spiked with a constant concentration of the this compound internal standard.

  • LOD/LOQ Spiking Solutions: Prepare a series of low-concentration spiking solutions of 1-bromopentadecane in the sample matrix.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample matrix, add the internal standard (this compound) at a fixed concentration.

  • Add 5 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract under a gentle stream of nitrogen to a final volume of 100 µL.

5. GC-MS Analysis:

  • Injector: 280°C, splitless mode.

  • Oven Temperature Program: 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for 1-bromopentadecane (e.g., m/z corresponding to the molecular ion and key fragments) and this compound (m/z corresponding to its molecular ion and key fragments).

6. Data Analysis and LOD/LOQ Determination:

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • LOD Determination: Analyze at least seven replicate samples spiked with a low concentration of 1-bromopentadecane. The limit of detection can be calculated as: LOD = 3.14 * SD (where SD is the standard deviation of the replicate measurements).

  • LOQ Determination: Analyze at least seven replicate samples spiked at the determined LOQ concentration. The limit of quantification should demonstrate acceptable precision and accuracy (e.g., relative standard deviation < 20% and accuracy within 80-120%).

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification & Validation stock Stock Solutions working Working Standards stock->working spiked Spiked Samples working->spiked l_l_e Liquid-Liquid Extraction spiked->l_l_e drying Drying l_l_e->drying concentration Concentration drying->concentration gc_ms GC-MS Analysis concentration->gc_ms data_processing Data Processing gc_ms->data_processing calibration Calibration Curve data_processing->calibration lod_loq LOD/LOQ Determination calibration->lod_loq

Caption: Experimental workflow for LOD/LOQ determination.

signaling_pathway analyte Analyte (1-Bromopentadecane) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is Internal Standard (this compound) is->sample_prep gc_injection GC Injection sample_prep->gc_injection ms_detection MS Detection gc_injection->ms_detection ratio Peak Area Ratio (Analyte/IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

Assessing the isotopic purity of 1-Bromopentadecane-D31 from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds is a critical parameter that can significantly impact experimental outcomes, from metabolic studies to quantitative analysis using isotopic dilution methods. 1-Bromopentadecane-D31, a deuterated analog of 1-bromopentadecane, is utilized in various research applications where its isotopic integrity is paramount. This guide provides a framework for assessing the isotopic purity of this compound from different suppliers, offering a comparative analysis based on hypothetical, yet representative, data and detailing the necessary experimental protocols for verification.

Isotopic Purity Comparison of this compound

The following table summarizes the hypothetical isotopic purity of this compound from three different suppliers. It is crucial for researchers to request batch-specific certificates of analysis from suppliers to obtain actual purity data.

Supplier Product Number Stated Isotopic Purity (Atom % D) Deuterium (B1214612) Incorporation (Average Number of D Atoms) Abundance of d31 Isotopologue (%) Abundance of d30 Isotopologue (%) Chemical Purity (%)
Supplier A BPD-D31-001≥ 98%30.598.21.5≥ 99%
Supplier B 1BP-D31-A≥ 97%30.297.52.1≥ 98%
Supplier C C-BPD-31≥ 98.5%30.798.80.9≥ 99.5%

Experimental Protocol: Determination of Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the isotopic purity of volatile and semi-volatile compounds like this compound.[1] This method allows for the separation of the deuterated compound from any chemical impurities and the determination of the distribution of isotopologues (molecules that differ only in their isotopic composition).[2]

1. Objective:

To determine the isotopic purity and the distribution of isotopologues of this compound.

2. Materials and Reagents:

  • This compound sample

  • Non-deuterated 1-Bromopentadecane standard (for reference)

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate) for sample dilution

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms) and an electron ionization (EI) source.

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL.

  • Prepare a similar concentration solution of the non-deuterated 1-Bromopentadecane standard.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Final hold: 5 minutes at 300°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, coated with a low-bleed stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

5. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared non-deuterated standard solution to determine its retention time and mass spectrum.

  • Inject 1 µL of the this compound sample solution.

  • Acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Identify the molecular ion cluster in the mass spectrum. For fully deuterated this compound (C15D31Br), the expected molecular ions will be centered around m/z 322.5 (for 79Br) and 324.5 (for 81Br), considering the natural abundance of bromine isotopes.

  • Determine the relative intensities of the isotopologue peaks (e.g., d31, d30, d29, etc.) within the molecular ion cluster.

  • Calculate the isotopic purity (Atom % D) by taking a weighted average of the deuterium content across all observed isotopologues. The species abundance of each isotopologue can be directly determined from the relative intensities of their corresponding peaks in the mass spectrum.[3]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the isotopic purity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Calculation prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (10-100 µg/mL) prep_stock->prep_work gcms_inject_sample Inject D31 Sample prep_work->gcms_inject_sample prep_std Prepare Non-Deuterated Standard gcms_inject_std Inject Standard prep_std->gcms_inject_std gcms_run Execute GC-MS Method gcms_inject_std->gcms_run gcms_inject_sample->gcms_run data_acquire Acquire Mass Spectra gcms_run->data_acquire data_identify Identify Molecular Ion Cluster data_acquire->data_identify data_integrate Integrate Isotopologue Peaks data_identify->data_integrate calc_abundance Calculate Species Abundance data_integrate->calc_abundance calc_purity Calculate Isotopic Purity (Atom % D) calc_abundance->calc_purity

Caption: Workflow for Isotopic Purity Assessment by GC-MS.

Conclusion

The rigorous assessment of isotopic purity is a non-negotiable step in research and development involving deuterated compounds. While suppliers provide specifications for their products, independent verification using robust analytical methods like GC-MS is highly recommended to ensure the quality and reliability of experimental data. By following a detailed experimental protocol, researchers can confidently determine the isotopic purity of this compound and make informed decisions in their selection of reagents. It is important to note that both Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are also powerful techniques for determining isotopic enrichment and can provide complementary information.[4][5][6]

References

A Comparative Analysis of 1-Bromopentadecane-D31 and ¹³C-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparative analysis of two common types of isotopically labeled internal standards, using 1-bromopentadecane (B48590) as a model compound: the deuterated standard, 1-Bromopentadecane-D31, and a corresponding ¹³C-labeled standard. This comparison is supported by established principles and a detailed, hypothetical experimental protocol to illustrate their practical performance differences.

Executive Summary

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte of interest, with the key difference being a change in mass due to isotopic enrichment. This allows the SIL internal standard to mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby correcting for variations in extraction recovery, matrix effects, and instrument response.[1][2]

While both deuterium (B1214612) (D or ²H) and carbon-13 (¹³C) labeled standards serve this purpose, they are not without their differences. ¹³C-labeled standards are often considered superior due to their identical chromatographic behavior to the unlabeled analyte and the stable nature of the label, which prevents isotopic exchange.[3][4] However, they are typically more expensive to synthesize.[3][4] Deuterated standards, like this compound, are more commonly used due to their lower cost, but they can exhibit slight chromatographic retention time shifts and a potential for deuterium-hydrogen (D-H) exchange, which can compromise data accuracy under certain conditions.[5][6]

Physicochemical Properties and Performance Characteristics

A summary of the key physicochemical properties and expected analytical performance characteristics of 1-Bromopentadecane, this compound, and a hypothetical 1-Bromopentadecane-¹³C₁ (labeled at the first carbon) is presented below.

Property1-Bromopentadecane (Analyte)This compound (Internal Standard)1-Bromopentadecane-¹³C₁ (Internal Standard)
Molecular Formula C₁₅H₃₁BrC₁₅D₃₁Br¹³CC₁₄H₃₁Br
Molecular Weight ~291.31 g/mol ~322.51 g/mol ~292.31 g/mol
Isotopic Purity Not ApplicableTypically >98%Typically >99%
Chromatographic Retention Time ReferenceSlight shift (typically earlier elution)Co-elutes with analyte
Risk of Isotopic Exchange LowPossible under certain conditionsNegligible
Matrix Effect Compensation Not ApplicableGood, but can be compromised by chromatographic shiftExcellent, due to co-elution
Relative Cost LowModerateHigh

Experimental Protocol: Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a detailed experimental protocol for the quantitative analysis of 1-bromopentadecane in a complex matrix (e.g., environmental or biological sample extract) using both this compound and 1-Bromopentadecane-¹³C₁ as internal standards.

Objective: To compare the analytical performance of this compound and 1-Bromopentadecane-¹³C₁ for the quantification of 1-bromopentadecane by GC-MS.

1. Materials and Reagents:

  • 1-Bromopentadecane (analyte standard)

  • This compound (internal standard)

  • 1-Bromopentadecane-¹³C₁ (internal standard)

  • Hexane (GC grade)

  • Sample matrix (e.g., soil extract, plasma extract)

  • Anhydrous sodium sulfate (B86663)

2. Standard Solution Preparation:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-bromopentadecane in 10 mL of hexane.

  • Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of this compound and 1-Bromopentadecane-¹³C₁ in hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of each internal standard (e.g., 10 µg/mL) into solutions containing varying concentrations of the analyte (e.g., 1, 5, 10, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh 1 g of the sample matrix into a glass vial.

  • Spike the sample with a known amount of either this compound or 1-Bromopentadecane-¹³C₁ internal standard solution.

  • Perform a liquid-liquid or solid-phase extraction appropriate for the sample matrix to isolate the analyte and internal standard.

  • Dry the extract over anhydrous sodium sulfate and concentrate to a final volume of 1 mL.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Oven Program: 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for 1-bromopentadecane, this compound, and 1-Bromopentadecane-¹³C₁.

5. Data Analysis:

  • Construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of 1-bromopentadecane in the samples using the respective calibration curves.

  • Compare the accuracy, precision, and linearity of the results obtained with each internal standard.

Expected Performance and Data Comparison

Based on the established principles of using isotopically labeled internal standards, the following table summarizes the expected outcomes of the comparative experiment.

Performance MetricExpected Outcome with this compoundExpected Outcome with 1-Bromopentadecane-¹³C₁Rationale
Retention Time Difference (Analyte vs. IS) 0.1 - 0.5 minutes< 0.05 minutesDeuteration can slightly alter the physicochemical properties, leading to a small chromatographic shift. ¹³C has a negligible effect on retention time.
Calibration Curve Linearity (R²) > 0.99> 0.995Both should provide good linearity, but the co-elution of the ¹³C standard often leads to slightly better correlation.
Precision (%RSD) < 10%< 5%The ¹³C standard is expected to provide better precision as it more accurately compensates for any variability during the chromatographic run.
Accuracy (% Recovery) 90 - 110%95 - 105%The ¹³C standard is expected to yield higher accuracy due to its identical behavior to the analyte, especially in complex matrices with significant matrix effects.
Robustness to Isotopic Exchange Susceptible under certain pH or temperature conditionsHighly robustThe C-D bond can be more labile than a C-H bond, whereas the ¹³C-C bond is very stable.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for choosing an appropriate internal standard.

Figure 1. A generalized workflow for quantitative analysis using an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Key Properties A 1-Bromopentadecane Coelution Co-elution NoExchange No Isotopic Exchange D31 This compound Cost Lower Cost D31->Cost Advantage Shift Potential for Chromatographic Shift D31->Shift ExchangeRisk Potential for H/D Exchange D31->ExchangeRisk C13 1-Bromopentadecane-13C C13->Coelution Ideal C13->NoExchange Ideal

Figure 2. Logical comparison of D31 and ¹³C internal standards.

Conclusion

The choice between this compound and a ¹³C-labeled internal standard for the quantitative analysis of 1-bromopentadecane ultimately depends on the specific requirements of the assay.

  • 1-Bromopentadecane-¹³C₁ is the superior choice when the highest accuracy and precision are required, especially in complex matrices where significant and variable matrix effects are anticipated. Its co-elution with the analyte ensures the most effective compensation for these effects.

  • This compound represents a more cost-effective option that can provide acceptable performance in many applications. However, researchers must be mindful of the potential for chromatographic retention time shifts and isotopic exchange. Method development should include a thorough evaluation of these factors to ensure they do not compromise the validity of the results.

For drug development and other regulated environments where data integrity is of utmost importance, the additional upfront cost of a ¹³C-labeled standard is often justified by the increased confidence in the analytical results.

References

The Gold Standard in Regulated Bioanalysis: Justifying the Use of 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of regulated bioanalysis, the pursuit of accurate and reproducible quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the reliability of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory agencies like the FDA.[1][2] This guide provides a comprehensive justification for the use of 1-Bromopentadecane-D31, a deuterated (stable isotope-labeled) internal standard, by comparing its expected performance against non-deuterated alternatives.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[3] Their utility stems from their near-identical physicochemical properties to the analyte of interest, with the key difference being a mass shift due to the incorporation of heavy isotopes. This structural similarity ensures that the IS and analyte behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[4] Consequently, the use of a deuterated IS like this compound provides superior compensation for analytical variability compared to structural analogs or other non-deuterated standards.[5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects—a significant source of variability in bioanalysis.[6] The following table summarizes the expected performance of this compound compared to its non-deuterated counterpart (1-Bromopentadecane) and a structurally different internal standard, based on established principles of bioanalytical method validation.

Performance MetricThis compound (Deuterated IS)1-Bromopentadecane (Non-Deuterated Analog IS)Structurally Unrelated ISJustification
Recovery Tracks analyte recovery variabilityMay have different recoveryLikely to have significantly different recoveryThe near-identical chemical structure of the deuterated IS ensures it behaves similarly to the analyte during extraction.
Matrix Effect Compensation HighModerate to LowLowCo-elution of the deuterated IS with the analyte allows for effective compensation of ion suppression or enhancement.[5]
Accuracy (%Bias) Expected to be low (<5%)Can be variable (5-20%)High variability (>20%) is possibleBetter correction for variability leads to higher accuracy.[3]
Precision (%CV) Expected to be low (<10%)Can be variable (10-20%)High variability (>20%) is possibleConsistent compensation for errors results in improved precision.[3]
Linearity (r²) >0.99>0.99May be acceptable, but less reliableWhile all may show good linearity, the deuterated IS provides more confidence in the accuracy of the slope and intercept.
Regulatory Acceptance Highly accepted and recommended by regulatory bodies like the FDA.[6][7]Acceptable if scientifically justified, but may require more extensive validation.Acceptable for some applications, but generally not for pivotal regulated studies.The use of stable isotope-labeled internal standards is considered a best practice in regulated bioanalysis.[8]

Experimental Protocols

To empirically demonstrate the superiority of a deuterated internal standard, a series of validation experiments are typically performed as outlined by regulatory guidelines.[2][9] Below are representative protocols for key experiments.

Experiment 1: Assessment of Recovery

Objective: To determine the extraction efficiency of the analyte and internal standard from the biological matrix.

Protocol:

  • Prepare two sets of samples:

    • Set A: Spike the analyte and internal standard into the biological matrix before the extraction procedure.

    • Set B: Spike the analyte and internal standard into the solvent that the extracted residue is reconstituted in (representing 100% recovery).

  • Process Set A samples through the entire extraction procedure.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the recovery using the following formula:

    • % Recovery = (Mean peak area of Set A / Mean peak area of Set B) * 100

Experiment 2: Assessment of Matrix Effects

Objective: To evaluate the impact of co-eluting matrix components on the ionization of the analyte and internal standard.

Protocol:

  • Prepare two sets of samples:

    • Set A: Spike the analyte and internal standard into a neat solution (e.g., mobile phase).

    • Set B: Extract blank biological matrix from at least six different sources and spike the analyte and internal standard into the extracted matrix.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for the analyte and the internal standard:

    • MF = (Mean peak area in the presence of matrix (Set B) / Mean peak area in neat solution (Set A))

  • Calculate the IS-normalized MF to assess the ability of the IS to compensate for matrix effects:

    • IS-Normalized MF = MF of analyte / MF of internal standard

    • A value close to 1.0 indicates effective compensation.

Experiment 3: Accuracy and Precision

Objective: To determine the closeness of measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte into the biological matrix.

  • Analyze at least five replicates of each QC level in three separate analytical runs.

  • Calculate the accuracy as the percent relative error (%RE) and the precision as the coefficient of variation (%CV).

    • Acceptance criteria are typically ±15% for both accuracy and precision (±20% at the Lower Limit of Quantification).[2]

Visualizing the Justification

The following diagrams illustrate the experimental workflow and the logical basis for selecting this compound.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) Spike Spike Analyte & This compound Matrix->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification against Calibration Curve Ratio->Quantification Justification_Logic cluster_IS_Types Internal Standard Choices Goal Goal: Accurate & Precise Quantification Challenge Challenge: Analytical Variability Goal->Challenge is hindered by Solution Solution: Use of an Internal Standard Challenge->Solution is addressed by Deuterated Deuterated IS (this compound) Solution->Deuterated Best choice Analog Analog IS (1-Bromopentadecane) Solution->Analog Alternative Justification Superior Compensation for: - Recovery Variability - Matrix Effects - Ionization Efficiency Deuterated->Justification leads to Analog->Justification may lead to Outcome High Data Quality & Regulatory Compliance Justification->Outcome ensuring

References

Safety Operating Guide

Proper Disposal of 1-Bromopentadecane-D31: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Bromopentadecane-D31, a deuterated bromoalkane.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or eyeglasses.

  • Hand Protection: Wear appropriate protective gloves.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.

In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with a non-combustible, inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[1] Collect the absorbed material and place it into a suitable, closed container for disposal.

Quantitative Data Summary

The following table summarizes the key quantitative data for 1-Bromopentadecane, the non-deuterated analogue of this compound. This information is critical for assessing its physical hazards.

PropertyValue
Molecular FormulaC15H31Br
Molecular Weight291.31 g/mol [2]
Melting Point17-19 °C[3]
Boiling Point159-160 °C @ 5 mmHg[3]
Flash Point110 °C (230 °F) - closed cup[3]
Density1.005 g/mL at 25 °C[3]
Vapor Density10.1 (vs air)
Vapor Pressure<1 mmHg (at 20 °C)

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for safety and regulatory compliance.

1. Waste Identification and Classification:

  • Clearly identify the waste as "this compound."

  • Classify it as a non-halogenated organic waste. While it contains bromine, for disposal purposes, it is often segregated with other organic solvents. Confirm your institution's specific waste stream for halogenated compounds.

2. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and chemically compatible waste container.

  • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or strong bases.[1]

3. Container Labeling:

  • Label the waste container clearly and accurately. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Combustible Liquid," "Irritant")

    • The date of accumulation

    • The name of the generating researcher and laboratory information

4. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container tightly closed except when adding waste.

  • Provide secondary containment to prevent spills from spreading.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for the disposal of chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste: This compound ppe->identify segregate Segregate as Non-Halogenated Organic Waste (or as per institutional guidelines) identify->segregate container Use a Dedicated and Compatible Waste Container segregate->container label_waste Label Container Clearly: - Chemical Name - 'Hazardous Waste' - Hazards - Date - Lab Info container->label_waste store Store in a Designated, Secure, and Ventilated Area with Secondary Containment label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for 1-Bromopentadecane-D31

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 1-Bromopentadecane-D31, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or eyeshields are required to protect against splashes.[2][3] Standard safety glasses are not sufficient.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[3] Impervious clothing should be selected based on the concentration and amount of the substance being used at the specific workplace.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.[2][4] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

A summary of required PPE is provided in the table below.

Protection Type Required Equipment Standard
Eye/Face Chemical safety goggles or eyeshieldsNIOSH (US) or EN 166 (EU)[2][3]
Hand Protective gloves
Body Impervious clothing, lab coat
Respiratory Use in a well-ventilated area/fume hood. Respirator with organic vapor cartridges for nuisance exposures.NIOSH (US) or CEN (EU)[2]

2. Safe Handling and Operational Plan

Proper handling procedures are essential to prevent accidents and exposure.

General Precautions:

  • Avoid contact with skin and eyes.[3][4]

  • Do not breathe mists or vapors.[3][4]

  • Wash hands thoroughly after handling.[4]

  • Store in a cool, dry, and well-ventilated place.[4][5]

  • Keep the container tightly closed.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][4]

Step-by-Step Handling Protocol:

  • Preparation: Ensure the chemical fume hood is clean and free of incompatible materials.

  • Equipment: All glassware and equipment should be clean and dry.

  • Transfer: When transferring the chemical, do so carefully to avoid splashing or creating mists.

  • Post-Handling: After use, ensure the container is tightly sealed and stored appropriately. Clean the work area and any contaminated equipment.

3. Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6] Seek medical attention if irritation persists.[6]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4][6] Get medical attention.[6]

  • Inhalation: Move the individual to fresh air.[4][6] If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical assistance.[4]

  • Spills: For small spills, soak up with inert absorbent material (e.g., sand, silica (B1680970) gel) and place in a suitable, closed container for disposal.[3][6] Ensure adequate ventilation.

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[2] Wear self-contained breathing apparatus for firefighting if necessary.[2][4]

4. Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

  • Unused Product: Dispose of as unused product in a suitable, closed container.[2]

  • Contaminated Materials: Absorbent materials, gloves, and other items that have come into contact with the chemical should be collected in a sealed container and disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Assemble Glassware B->C D Transfer Chemical C->D E Perform Experiment D->E F Quench Reaction (if applicable) E->F G Clean Glassware F->G H Dispose of Waste G->H I Doff PPE H->I

Caption: Workflow for safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.